Rifampicin-d11
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H58N4O12 |
|---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[2,2,3,3,5,5,6,6-octadeuterio-4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3,15D2,16D2,17D2,18D2 |
InChI Key |
JQXXHWHPUNPDRT-AYKQFCLGSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])[2H])([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Rifampicin-d11 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin-d11 is the deuterium-labeled form of Rifampicin, a potent, broad-spectrum antibiotic.[1][2] Deuterated compounds are valuable tools in pharmaceutical research and development, primarily utilized as internal standards in quantitative analyses due to their similar chemical properties to the parent drug but distinct mass.[1] This guide provides a comprehensive overview of the chemical properties of this compound, its application in analytical methodologies, and the mechanism of action of its parent compound, Rifampicin.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Rifampicin
| Property | This compound | Rifampicin |
| Synonyms | Rifampin-d11, Rifamycin AMP-d11 | Rifampin, Rifamycin AMP |
| Molecular Formula | C₄₃D₁₁H₄₇N₄O₁₂[3] | C₄₃H₅₈N₄O₁₂[4][5] |
| Molecular Weight | 834.008 g/mol [3] | 822.9 g/mol [5] |
| CAS Number | Not explicitly found | 13292-46-1[4][5][6] |
| Appearance | Crystalline solid[7] | Red to orange crystalline powder[5] |
| Solubility | Data not available | Soluble in DMF (20 mg/ml), DMSO (3.3 mg/ml), and Ethanol (0.12 mg/ml).[4][7] Sparingly soluble in aqueous buffers.[7] pH-dependent solubility in aqueous solutions, with higher solubility at acidic pH.[8] |
| Melting Point | Data not available | 183°C (decomposes)[9] |
| Storage | -20°C[7] | -20°C[7] |
Application in Quantitative Analysis: Use as an Internal Standard
This compound is primarily employed as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of Rifampicin in biological matrices.[2][10] The use of a stable isotope-labeled internal standard is a powerful technique to improve the accuracy and precision of analytical results by correcting for variations during sample preparation and analysis.[11][12]
Generalized Experimental Protocol for Quantitative Analysis using this compound as an Internal Standard
The following protocol outlines a general workflow for the quantification of Rifampicin in a biological sample (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Rifampicin and this compound in a suitable organic solvent (e.g., methanol).[13]
-
Create a series of calibration standards by spiking blank biological matrix with known concentrations of Rifampicin.[14]
-
Prepare QC samples at low, medium, and high concentrations of Rifampicin in the same biological matrix.[15]
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.[10]
-
-
Sample Preparation:
-
To an aliquot of the unknown biological sample, add the same fixed concentration of the this compound internal standard solution.[10]
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).[13][14]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a clean tube for analysis.[14]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable liquid chromatography column (e.g., C18) for separation of Rifampicin and this compound from other matrix components.[14]
-
The separated compounds are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Rifampicin and this compound.[13]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of Rifampicin to the peak area of this compound against the concentration of Rifampicin for the calibration standards.[12][16]
-
Determine the concentration of Rifampicin in the unknown samples by interpolating the peak area ratio of the unknown sample on the calibration curve.[12]
-
Mechanism of Action of Rifampicin
Rifampicin exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][17][18] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.[17] Rifampicin binds to the β-subunit of the bacterial RNA polymerase, forming a stable complex.[1][17] This binding physically blocks the elongation of the RNA chain, thereby preventing the synthesis of bacterial proteins and ultimately leading to cell death.[17][19] A key advantage of Rifampicin is its high selectivity for the bacterial enzyme, as it does not significantly affect the corresponding mammalian enzymes.[1][17]
Visualizations
Signaling Pathway: Inhibition of Bacterial Transcription by Rifampicin
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (4-methyl-d3-1-piperazinyl-d8) [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rifampicin | 13292-46-1 [chemicalbook.com]
- 10. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Rifampicin-d11
This technical guide provides a comprehensive overview of the physical and chemical properties of Rifampicin-d11, a deuterated analog of the potent antibiotic Rifampicin. Designed for researchers, scientists, and professionals in drug development, this document details the essential characteristics, analytical methodologies, and relevant biological context of this stable isotope-labeled compound.
Core Physical and Chemical Data
This compound is the deuterium-labeled counterpart of Rifampicin, a broad-spectrum antibiotic widely used in the treatment of bacterial infections, most notably tuberculosis.[1] The incorporation of eleven deuterium atoms makes it a valuable internal standard for quantitative analyses such as NMR, GC-MS, and LC-MS, allowing for precise measurement of Rifampicin levels in biological matrices.[1][2]
The fundamental physical and chemical properties of this compound are largely comparable to those of its non-deuterated form, Rifampicin. The primary difference lies in its molecular weight due to the presence of deuterium.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-[[(4-methyl-1-piperazinyl)imino]methyl]-rifamycin-d11 | [3] |
| Synonyms | Rifampin-d11, Rifamycin AMP-d11 | [1] |
| Molecular Formula | C₄₃H₄₇D₁₁N₄O₁₂ | Inferred from[3][4] |
| Molecular Weight | ~834.0 g/mol | Inferred from[3][4] |
| Appearance | Red to orange-brown crystalline powder | [4][5] |
| Melting Point | 183-188 °C (decomposes) | [4][6] |
| Storage | -20°C | [3] |
| Stability | Stable for at least two years when stored desiccated and protected from light. | [5] |
Table 2: Solubility Profile of Rifampicin
Note: The solubility of this compound is expected to be highly similar to that of Rifampicin.
| Solvent | Solubility | Reference |
| Water (pH 7.3) | 2.5 mg/mL | [5] |
| Water (pH 4.3) | 1.3 mg/mL | [5] |
| Ethanol (95%) | ~10 mg/mL | [5] |
| Methanol | 16 mg/mL | [5] |
| Chloroform | 349 mg/mL | [5] |
| Ethyl Acetate | 108 mg/mL | [5] |
| Acetone | 14 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | [5] |
| Dimethylformamide (DMF) | 20 mg/mL | [3] |
Experimental Protocols for Characterization
The characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structural integrity. The following protocols are based on standard methods used for the analysis of Rifampicin and its analogs.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound and verify the incorporation of eleven deuterium atoms.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺) and compare its mass-to-charge ratio (m/z) with the theoretical value calculated for C₄₃H₄₇D₁₁N₄O₁₂. The observed mass should be approximately 11 Daltons higher than that of unlabeled Rifampicin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound and determine the positions of deuterium labeling.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The ¹³C NMR spectrum can provide further confirmation of the carbon skeleton.
-
Data Interpretation: Compare the obtained spectra with those of unlabeled Rifampicin to confirm the successful and specific incorporation of deuterium.[7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound sample.
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a suitable C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelengths of Rifampicin (e.g., 236, 339, 479 nm).[3]
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
Mechanism of Action and Biological Relevance
Rifampicin exerts its antibacterial effect by inhibiting the DNA-dependent RNA polymerase in bacteria, thereby preventing the synthesis of RNA and subsequently, proteins.[6][8] It binds to the β-subunit of the bacterial RNA polymerase.[9] This mechanism is highly specific to prokaryotic RNA polymerase, which accounts for its selective toxicity against bacteria.
The primary use of this compound is as an internal standard in pharmacokinetic and metabolic studies of Rifampicin. Deuteration can sometimes influence the metabolic profile of a drug, a phenomenon known as the "deuterium kinetic isotope effect."[1] However, for its application as an internal standard, it is assumed that its physicochemical and biological behavior closely mimics that of the unlabeled drug.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of this compound to Rifampicin and its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rifampicin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rifampicin | 13292-46-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Rifampicin-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rifampicin-d11, a deuterated analog of the potent antibiotic Rifampicin. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this stable isotope-labeled compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.
Introduction
Rifampicin is a key antibiotic in the treatment of tuberculosis and other bacterial infections. Its deuterated analog, this compound, serves as an invaluable tool in clinical and preclinical research, particularly in quantitative bioanalysis using mass spectrometry. The incorporation of deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled drug without significantly altering its chemical properties. This guide details a feasible synthetic approach and the rigorous analytical methodologies required to ensure high isotopic purity.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the condensation of a deuterated side-chain precursor with a Rifamycin core structure. While specific proprietary methods for the synthesis of the deuterated precursor may vary, a general and feasible synthetic strategy is outlined below. The key is the synthesis of the deuterated intermediate, 1-amino-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d8.
Synthesis of Deuterated 1-amino-4-methylpiperazine
A potential synthetic approach could involve:
-
Preparation of a deuterated piperazine ring: This can be achieved through methods like lithium aluminum deuteride reduction of suitable amide or imide precursors[2].
-
Introduction of the deuterated methyl group: This can be accomplished using a deuterated methylating agent, such as iodomethane-d3.
-
Formation of the amino group: This can be achieved through nitrosation followed by reduction, a common method for introducing an amino group to a secondary amine[3][4].
Condensation to form this compound
The final step in the synthesis is the reaction of the deuterated 1-amino-4-methylpiperazine with a suitable Rifamycin derivative. The most common starting material for the synthesis of Rifampicin is Rifamycin S[5][6]. The general reaction involves the formation of an intermediate, 3-formylrifamycin SV, which then condenses with the aminopiperazine derivative.
Experimental Protocol: Synthesis of this compound from Rifamycin S
This protocol is a generalized procedure based on established methods for Rifampicin synthesis[5][6].
Materials:
-
Rifamycin S
-
1-amino-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d8
-
Dimethylformamide (DMF), anhydrous
-
Acetic acid or Oxalic acid
-
Formaldehyde (or paraformaldehyde)
-
Solvents for extraction and purification (e.g., chloroform, ethyl acetate)
-
Ascorbic acid (as an antioxidant)
Procedure:
-
Formation of the 1,3-oxazino[5,6-c]rifamycin intermediate:
-
Dissolve Rifamycin S in anhydrous dimethylformamide.
-
Add an acid catalyst, such as acetic acid or oxalic acid.
-
Add formaldehyde (or paraformaldehyde).
-
Heat the reaction mixture (e.g., to 75°C) and monitor the reaction progress by thin-layer chromatography (TLC) until the formation of the intermediate is complete.
-
-
Condensation with deuterated 1-amino-4-methylpiperazine:
-
To the reaction mixture containing the intermediate, directly add a solution of 1-amino-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d8 in a suitable solvent.
-
Maintain the pH of the reaction mixture between 5 and 7.
-
Continue stirring at a controlled temperature (e.g., 50°C) until the condensation is complete, as monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent like chloroform or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain a product of high chemical purity.
-
Synthesis Workflow Diagram
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 3. Page loading... [guidechem.com]
- 4. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 6. DE2846321C2 - - Google Patents [patents.google.com]
A Technical Guide to Commercial Rifampicin-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Rifampicin-d11, a deuterated analog of the potent antibiotic Rifampicin. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of research applications, including quantitative bioanalysis and metabolic studies.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key quantitative data for this compound offered by prominent commercial suppliers. It is important to note that specific lot-to-lot variability may exist, and researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Isotopic Enrichment |
| MedChemExpress | HY-B0272S3 | C₄₃H₄₇D₁₁N₄O₁₂ | 834.01 | ≥98.0%[1] | >98.0%[1] |
| Cayman Chemical | Varies (Custom Synthesis) | C₄₃H₄₇D₁₁N₄O₁₂ | 834.01 | Typically ≥95% | ≥99% deuterated forms |
| Toronto Research Chemicals | Varies (Custom Synthesis) | C₄₃H₄₇D₁₁N₄O₁₂ | 834.01 | High Purity (CoA Provided)[2] | High Enrichment (MS Data Provided)[2] |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays for the determination of Rifampicin concentrations in biological matrices. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, while its increased mass allows for clear differentiation in a mass spectrometer.
Protocol 1: Quantification of Rifampicin in Human Plasma by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifampicin in human plasma using this compound as an internal standard.[3][4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifampicin: Monitor the transition of the precursor ion (e.g., m/z 823.4) to a specific product ion (e.g., m/z 791.4).
-
This compound: Monitor the transition of the precursor ion (e.g., m/z 834.4) to a specific product ion (e.g., m/z 802.4).
-
-
Data Analysis: The concentration of Rifampicin in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Rifampicin.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key biological and experimental processes related to Rifampicin.
Caption: Pregnane X Receptor (PXR) signaling pathway activated by Rifampicin.
Caption: Experimental workflow for LC-MS/MS quantification of Rifampicin.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LGC Group [www2.lgcgroup.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Rifampicin-d11 Stability: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the storage and stability of Rifampicin-d11 solutions, a critical aspect for researchers, scientists, and drug development professionals relying on this deuterated analogue for accurate and reproducible experimental results. Given the limited direct stability data for this compound, this guide leverages the extensive research on its parent compound, Rifampicin, to provide robust recommendations and protocols. The fundamental degradation pathways and factors influencing stability are expected to be largely analogous for both compounds.
Understanding the Degradation Landscape
Rifampicin, and by extension this compound, is susceptible to degradation through two primary pathways: hydrolysis in acidic conditions and auto-oxidation. At a low pH, Rifampicin undergoes hydrolysis to form 3-formyl-rifampicin (3-F-RIF).[1][2] In alkaline conditions, it can be deacetylated to 25-desacetylrifampicin (25-D-RIF).[1] Concurrently, non-enzymatic auto-oxidation can lead to the formation of Rifampicin quinone (RIF-Q).[1] The stability of Rifampicin is significantly influenced by pH, with minimal degradation observed around neutral pH.[2][3] The presence of isoniazid can accelerate the degradation of Rifampicin in acidic environments.[1][2][4]
Stability of Rifampicin Solutions: A Quantitative Overview
The stability of Rifampicin in various solvents and at different temperatures is crucial for maintaining the integrity of stock and working solutions. The following tables summarize key stability data from published studies. While this data is for the non-deuterated form, it provides a strong foundation for handling this compound.
Table 1: Stability of Rifampicin Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability Duration | Reference |
| DMSO | 50 mg/mL | -20°C | 1 year | [5] |
| Methanol | 16 mg/mL | -20°C | 1 year | [5] |
| DMF | 40 mg/L | 4°C or -20°C | At least 3 months | [6] |
| DMSO | 40 mg/L | 4°C or -20°C | At least 3 months | [6] |
Note: It has been observed that using methanol as a solvent for preparing Rifampicin stock solutions can lead to over 20% degradation compared to DMF and DMSO.[6]
Table 2: Short-Term and Long-Term Stability of Rifampicin in Biological Matrices and Media
| Matrix/Medium | Storage Temperature | Stability Duration | Finding | Reference |
| Plasma | Room Temperature | 2 and 4 hours | Stable | [1] |
| Plasma | -20°C | 24 hours and 7 days | Stable | [1] |
| Processed Samples (in autosampler) | 15°C | 12 hours | Stable | [1] |
| 7H9 Broth | 37°C | 1 week | ~50% decayed | [6] |
| Löwenstein-Jensen (L-J) Medium | 37°C | 1 week | ~50% decayed | [6] |
| 7H9 Broth | 4°C | 4 months | ~50% decomposed | [6] |
| L-J Medium | 4°C | 4 months | ~50% decomposed | [6] |
Experimental Protocols for Stability Assessment
The following protocols are based on established methods for Rifampicin and are recommended for assessing the stability of this compound solutions.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Working Solution Preparation:
Stability Testing Protocol
A generalized workflow for assessing the stability of this compound solutions is presented below.
-
Freeze-Thaw Stability:
-
Subject aliquots of the this compound solution in the desired matrix to three freeze-thaw cycles (-20°C to room temperature).[1]
-
Analyze the samples and compare the concentration to a freshly prepared control.
-
-
Short-Term (Benchtop) Stability:
-
Store aliquots of the solution at room temperature for specific durations (e.g., 2, 4, 8, 24 hours).[1]
-
Analyze the samples at each time point and compare to a control stored at -20°C.
-
-
Long-Term Stability:
-
Store aliquots at various temperatures (e.g., 4°C, -20°C, -80°C) for an extended period (e.g., 1, 2, 4 weeks, 1, 3, 6 months).[6]
-
Analyze samples at predetermined intervals.
-
-
Autosampler Stability:
-
Place processed samples in the autosampler at a controlled temperature (e.g., 15°C) and analyze them at various time points over a typical run sequence (e.g., 12, 24 hours).[1]
-
Analytical Method
A validated stability-indicating analytical method, such as UPLC-MS/MS or HPLC, is essential.[1][8][9] The method should be capable of separating the parent this compound from its potential degradation products.
-
Chromatographic System: A typical system would involve a C18 column with a gradient elution using a mobile phase consisting of an ammonium acetate buffer with formic acid and acetonitrile.[1]
-
Detection: Mass spectrometry in positive ionization mode with multiple reaction monitoring (MRM) is highly specific and sensitive for quantification.[1]
Key Factors Influencing Stability and Mitigation Strategies
The stability of this compound solutions is a multifactorial issue. Understanding these factors is key to preventing degradation and ensuring data integrity.
-
pH: Maintain solutions at a neutral pH whenever possible to minimize hydrolysis.[3]
-
Solvent Choice: Prefer DMSO or DMF over methanol for preparing stock solutions to reduce initial degradation.[6]
-
Temperature: Store stock and working solutions at -20°C or lower for long-term stability.[1][5][6] Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials and minimizing exposure.[1][7]
-
Antioxidants: The addition of antioxidants like ascorbic acid may help prevent the auto-oxidation of Rifampicin to Rifampicin quinone.[1]
By adhering to these guidelines, researchers can ensure the stability and integrity of their this compound solutions, leading to more reliable and accurate results in their analytical and developmental studies.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
- 4. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Decoding the Certificate of Analysis for Rifampicin-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rifampicin-d11, a deuterated analog of the potent antibiotic Rifampicin, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its Certificate of Analysis (CoA) is a crucial document that guarantees its identity, purity, and overall quality. This in-depth guide will dissect a typical this compound CoA, providing clarity on the data presented and the underlying experimental methodologies.
Product Information and Specifications
A Certificate of Analysis commences with fundamental details about the product and the specific batch. This section typically includes:
| Parameter | Example Specification |
| Product Name | This compound |
| Catalog Number | RIF-D11-001 |
| Batch Number | B20251112 |
| Molecular Formula | C₄₃H₄₇D₁₁N₄O₁₂ |
| Molecular Weight | 834.03 g/mol |
| CAS Number | 1217829-57-7 |
| Storage | -20°C, protect from light and moisture |
| Appearance | Reddish-brown to orange solid |
Quantitative Analysis: Purity and Identity
This core section of the CoA provides quantitative data on the purity and identity of the this compound standard. The following table summarizes the typical tests and their acceptance criteria.
| Test | Method | Acceptance Criteria | Result |
| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |
| Mass Identity | LC-MS (ESI+) | Conforms to structure | Conforms |
| Isotopic Purity | LC-MS | ≥99% Deuterated forms | 99.6% |
| ¹H-NMR | ¹H-NMR (400 MHz, CDCl₃) | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | ≤0.5% | <0.1% |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound is determined by HPLC with UV detection. This method separates this compound from any non-deuterated Rifampicin and other impurities.
-
Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm.
-
Column Temperature : 30°C.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Identity and Isotopic Purity
LC-MS is employed to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation : Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with an ACQUITY UPLC I-Class System or equivalent.
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Monitored Transition : For this compound, the transition of the parent ion to a specific daughter ion is monitored (e.g., m/z 834.5 → [specific fragment]). This confirms the identity of the molecule.
-
Isotopic Purity Assessment : The relative intensities of the mass signals for Rifampicin (non-deuterated) and this compound are compared to calculate the percentage of the deuterated form. High isotopic purity, typically above 99%, is required for its use as an internal standard[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The absence or significant reduction of proton signals at the sites of deuteration provides direct evidence of successful labeling.
-
Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent : Chloroform-d (CDCl₃).
-
Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The spectrum is then compared to the spectrum of a non-deuterated Rifampicin standard to confirm the positions and extent of deuteration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the quality control process for a deuterated standard like this compound.
References
Applications of Stable Isotope-Labeled Rifampicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of stable isotope-labeled (SIL) Rifampicin in drug research and development. From enhancing the precision of pharmacokinetic analyses to elucidating complex metabolic pathways and drug-drug interactions, SIL-Rifampicin serves as an indispensable tool for scientists. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and quantitative data to support your research endeavors.
Introduction to Stable Isotope-Labeled Rifampicin
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). In the context of Rifampicin, this results in molecules like Rifampicin-d₃, Rifampicin-d₈, or ¹³C-Rifampicin. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their higher mass, a property leveraged by mass spectrometry. This distinction allows for precise quantification and tracing of the drug and its metabolites in complex biological matrices.
The primary applications of stable isotope-labeled Rifampicin include:
-
Internal Standard in Bioanalytical Methods: The most common application is its use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify Rifampicin in biological samples.
-
Pharmacokinetic and Bioavailability Studies: Administration of a labeled version of the drug allows for the differentiation of the administered dose from endogenous or previously administered unlabeled drug, enabling precise pharmacokinetic characterization.
-
Metabolism Studies: Tracing the metabolic fate of Rifampicin by following the isotopic label through various biotransformation pathways.
-
Drug-Drug Interaction (DDI) Studies: Quantifying the effect of co-administered drugs on the metabolism of Rifampicin and vice versa.
Core Applications and Experimental Protocols
Internal Standard for Accurate Quantification by LC-MS/MS
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using LC-MS/MS. It compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision. Rifampicin-d₈ is a commonly used internal standard for the quantification of Rifampicin in human plasma.[1][2]
Experimental Protocol: Quantification of Rifampicin in Human Plasma using Rifampicin-d₈ as an Internal Standard [2]
Objective: To determine the concentration of Rifampicin in human plasma samples.
Materials:
-
Human plasma samples
-
Rifampicin analytical standard
-
Rifampicin-d₈ (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Captiva ND Lipids filtration plate[1]
Instrumentation:
-
1290 Infinity liquid chromatograph coupled to a 6460 Triple Quadrupole mass spectrometer (or equivalent)[2]
-
Kinetex C18 column (50 × 2.1 mm, 2.6 μm) (or equivalent)[2]
Procedure:
-
Sample Preparation (In-well protein precipitation): [1]
-
Place a Captiva ND Lipids filtration plate on a collection plate.
-
To each well, add 50 µL of plasma sample (calibrator, quality control, or unknown).
-
Add 150 µL of a working solution of Rifampicin-d₈ in acetonitrile.
-
Mix by gentle vortexing for 1 minute.
-
Apply vacuum to the filtration plate to collect the filtrate in the collection plate.
-
-
LC-MS/MS Analysis: [2]
-
Chromatographic Conditions:
-
Column: Kinetex C18 (50 × 2.1 mm, 2.6 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate Rifampicin from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Total Run Time: 2.4 minutes[2]
-
-
Mass Spectrometric Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Gas Temperature: 275°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 310 kPa
-
Sheath Gas Temperature: 400°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 80 V
-
Multiple Reaction Monitoring (MRM) Transitions:
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Rifampicin to Rifampicin-d₈ against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Rifampicin in the unknown samples from the calibration curve.
-
Data Presentation: Validation Parameters for a Typical LC-MS/MS Assay
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9993[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 µg/L[2] |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | ~92%[2] |
| Matrix Effect | Minimal | RSD < 5%[2] |
Elucidation of Metabolic Pathways
Stable isotope-labeled Rifampicin is a powerful tool for tracing its metabolic fate. By administering a labeled version of the drug, metabolites can be readily identified by the characteristic mass shift in mass spectrometry. This approach helps in discovering novel metabolites and understanding the biotransformation pathways. The primary metabolite of Rifampicin is 25-desacetylrifampicin.[3]
Experimental Workflow: In Vitro Metabolism of ¹³C-Rifampicin
Investigating Drug-Drug Interactions (DDIs)
Rifampicin is a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and P-glycoprotein (P-gp).[1] This induction can significantly reduce the plasma concentrations of co-administered drugs that are substrates of these enzymes and transporters, potentially leading to therapeutic failure. Stable isotope-labeled probe substrates can be used to precisely quantify the extent of this induction. For instance, a study evaluated the DDI potential of high-dose Rifampicin using a cocktail of probe drugs, including midazolam for CYP3A4 activity.[1]
Quantitative Data: Effect of Rifampicin on Midazolam (a CYP3A4 substrate) Pharmacokinetics [4]
| Pharmacokinetic Parameter | Midazolam Alone (Mean ± SD) | Midazolam with Rifampicin (Mean ± SD) | % Change |
| Cmax (ng/mL) | 55 ± 4 | 3.5 ± 0.7 | -94% |
| AUC₀-∞ (µg·min/mL) | 10.2 ± 0.8 | 0.42 ± 0.05 | -96% |
| t₁/₂ (hours) | 3.1 ± 0.2 | 1.3 ± 0.2 | -58% |
Signaling Pathway: PXR-Mediated Induction of CYP3A4 by Rifampicin
Rifampicin exerts its inductive effect on CYP3A4 primarily through the activation of the Pregnane X Receptor (PXR). The following diagram illustrates this signaling pathway.
Conclusion
Stable isotope-labeled Rifampicin is a versatile and powerful tool in drug development and clinical research. Its primary application as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data. Furthermore, its use in metabolic and drug-drug interaction studies provides invaluable insights into the disposition and safety profile of Rifampicin and co-administered drugs. The detailed protocols and data presented in this guide are intended to facilitate the implementation of these advanced analytical techniques in your research, ultimately contributing to the development of safer and more effective therapeutic strategies.
References
- 1. Drug interaction potential of high-dose rifampicin in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open‐label study to explore the optimal design of CYP3A drug–drug interaction clinical trials in healthy Chinese people - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Mass Shift of Rifampicin-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass shift observed in Rifampicin-d11, a deuterated internal standard essential for the accurate quantification of the frontline anti-tuberculosis drug, Rifampicin, in complex biological matrices. This document details the underlying principles of isotopic labeling, presents quantitative data from mass spectrometric analyses, outlines detailed experimental protocols, and visualizes key workflows and metabolic pathways.
Introduction to Isotopic Labeling and Mass Shift
Isotopically labeled compounds are indispensable in modern analytical chemistry, particularly in quantitative mass spectrometry. The substitution of atoms with their heavier, stable isotopes results in a predictable increase in the molecular weight of a compound without significantly altering its chemical properties. This mass difference allows the isotopically labeled analog to be distinguished from the unlabeled analyte by a mass spectrometer, making it an ideal internal standard.
This compound is a deuterated form of Rifampicin where eleven hydrogen atoms have been replaced by deuterium atoms. This substitution leads to a distinct mass shift that is fundamental to its application in isotope dilution mass spectrometry.
The Mass Shift of this compound
The precise mass shift of this compound is a result of the replacement of eleven protium (¹H) atoms with deuterium (²H) atoms. The labeling is specifically located on the 4-methyl-1-piperazinyl moiety, with three deuterium atoms on the methyl group and eight on the piperazine ring.
The monoisotopic mass of an element is the mass of its most abundant, stable isotope. The mass shift can be calculated by comparing the monoisotopic masses of Rifampicin and this compound.
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.40512330[1] |
| This compound | C₄₃H₄₇D₁₁N₄O₁₂ | 833.4742[2] |
The observed mass shift is approximately 11.069 Da, corresponding to the mass difference between eleven deuterium atoms and eleven protium atoms.
Mass Spectrometric Analysis of Rifampicin and this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Rifampicin in biological samples, utilizing this compound as an internal standard. In positive ion electrospray ionization (ESI), both molecules are typically observed as protonated molecular ions, [M+H]⁺.
The following table summarizes the precursor and product ions commonly used for the multiple reaction monitoring (MRM) of Rifampicin and its deuterated analogs. While specific data for this compound is less commonly published than for other deuterated forms, the fragmentation patterns are analogous.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Rifampicin | 823.4[3][4] | 791.4[4], 163.1[3], 107.1[3] |
| Rifampicin-d8 | 831.5[3] | 105.2[3] |
| ¹³C₁,²H₁-Rifampicin | 823 | 399[5] |
| Rifampicin | 821 | 397[5] |
Note: The precursor ion m/z values may vary slightly depending on the instrument and calibration.
The fragmentation of Rifampicin typically involves the loss of the acetic acid group and subsequent cleavages within the ansa chain and the piperazine moiety. The mass shift of the product ions in the deuterated standard will depend on whether the deuterium labels are retained in the fragment.
Experimental Protocols
The following sections provide a generalized experimental protocol for the analysis of Rifampicin using an isotopically labeled internal standard, based on common practices found in the literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting Rifampicin from plasma or serum samples.
-
Thawing: Frozen plasma/serum samples are thawed at room temperature.
-
Aliquoting: A small volume of the sample (e.g., 100 µL) is transferred to a microcentrifuge tube.
-
Internal Standard Spiking: A working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) is added to the sample.
-
Precipitation: A larger volume of cold organic solvent (e.g., acetonitrile) is added to precipitate the proteins.
-
Vortexing: The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The samples are centrifuged at high speed (e.g., 16,000 x g) for a sufficient time (e.g., 10-25 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[3][4]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: A small injection volume (e.g., 1-10 µL) is used.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification.[4]
-
Precursor and Product Ions: The specific m/z transitions for Rifampicin and this compound are monitored (refer to the table in Section 3).
-
Collision Energy: The collision energy is optimized for each transition to achieve maximum sensitivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Rifampicin using an isotopically labeled internal standard.
References
- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (4-methyl-d3-1-piperazinyl-d8) [lgcstandards.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data for Rifampicin-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Rifampicin-d11, a deuterated analog of the potent antibiotic Rifampicin. The information is compiled and presented to meet the specific needs of researchers, scientists, and professionals involved in drug development, with a focus on detailed data presentation, experimental methodologies, and clear visual representations of key processes.
Chemical and Physical Properties
This compound is a deuterated form of Rifampicin, a semi-synthetic antibiotic belonging to the rifamycin class.[1] The physical and chemical properties are crucial for its safe handling and storage.
| Property | Data | Citations |
| Chemical Name | This compound | [1] |
| Synonyms | Rifampin-d11, Rifamycin AMP-d11 | [1] |
| Molecular Formula | C₄₃H₄₇D₁₁N₄O₁₂ | |
| Molecular Weight | 834.00 g/mol (approx.) | [2][3] |
| Appearance | Red to orange or brown crystalline powder | [2][4] |
| Melting Point | 183-188 °C (decomposes) | [4][5] |
| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. | [2][6] |
| Stability | Stable under normal conditions. Sensitive to light. | [4] |
Toxicological Data
Toxicological data for Rifampicin is often used as a reference for this compound. The primary hazards are associated with oral ingestion, skin and eye contact, and potential reproductive effects.
| Toxicity Metric | Value | Species | Citations |
| LD50 (Oral) | 1570 mg/kg | Rat | [2] |
| Acute Effects | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | N/A | [2][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | N/A | [2][7] |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | N/A | [2] |
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.[8][9]
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the next step, allowing for classification of the substance's toxicity with a minimal number of animals.[8]
Procedure:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[8]
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.[8]
-
Dose Preparation: The test substance is typically administered in a constant volume, with the concentration varied. The vehicle should be inert (e.g., water, corn oil).
-
Administration: The substance is administered in a single dose by gavage.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Stepwise Dosing:
-
Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.
-
Subsequent Steps: Depending on the mortality observed, the dose for the next group of animals is either increased or decreased. The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear toxicity at a certain level).
-
-
Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category.[8]
Cell Viability Assessment - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualized Protocols and Pathways
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifampicin functions by specifically inhibiting bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and subsequent protein synthesis.[5][14][15][16][17] This action is selective for bacterial RNA polymerase; the mammalian enzyme is not affected.[14][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.se [fishersci.se]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
- 6. Rifampicin | 13292-46-1 [chemicalbook.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Methodological & Application
Application Note: Quantitative Analysis of Rifampicin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin is a key antibiotic in the treatment of tuberculosis and other bacterial infections. Accurate and reliable quantification of Rifampicin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rifampicin in human plasma. The use of a stable isotope-labeled internal standard, Rifampicin-d11, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Rifampicin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,200 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the sample preparation workflow:
Caption: Workflow for plasma sample preparation.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
The logical relationship for MRM is depicted below:
References
Application Note: Quantitative Analysis of Rifampicin in Human Plasma by LC-MS/MS using Rifampicin-d11 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rifampicin is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis. Therapeutic drug monitoring of Rifampicin is crucial to ensure efficacy and minimize toxicity due to its significant pharmacokinetic variability among patients. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifampicin in human plasma. The use of a stable isotope-labeled internal standard, Rifampicin-d11, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The simple protein precipitation-based sample preparation protocol and rapid chromatographic analysis make this method suitable for high-throughput clinical research and pharmacokinetic studies.
Experimental Protocols
Materials and Reagents
-
Rifampicin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifampicin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Rifampicin Working Solutions: Prepare a series of working solutions by serially diluting the Rifampicin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (2.5 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (2.5 µg/mL this compound in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 16,200 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-1.5 min: 30-95% B
-
1.5-2.0 min: 95% B
-
2.0-2.1 min: 95-30% B
-
2.1-3.0 min: 30% B
-
Mass Spectrometry (MS)
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifampicin: Precursor Ion (m/z) 823.4 → Product Ion (m/z) 791.4
-
This compound: Precursor Ion (m/z) 834.4 → Product Ion (m/z) 802.4 (Note: Exact m/z may vary slightly based on the specific labeling pattern).
-
-
Key MS Parameters:
-
Capillary Voltage: 4000 V
-
Gas Temperature: 275 °C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 310 kPa
-
Sheath Gas Temperature: 400 °C
-
Sheath Gas Flow: 11 L/min
-
Data Presentation
The following tables summarize the quantitative performance of the method based on validation parameters commonly reported for similar assays.[1][2]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Rifampicin | 5 - 40,000 | > 0.999 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 5 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low | 15 | < 5 | 98 - 102 | < 10 | 95 - 105 |
| Medium | 10,000 | < 5 | 97 - 103 | < 10 | 96 - 104 |
| High | 30,000 | < 5 | 99 - 101 | < 10 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Rifampicin | Low | ~92 | Minimal (<15%) |
| Medium | ~93 | Minimal (<15%) | |
| High | ~94 | Minimal (<15%) | |
| This compound | - | ~95 | Minimal (<15%) |
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temp) | 6 hours | 95 - 105 | 96 - 104 |
| Freeze-Thaw Cycles | 3 cycles | 94 - 106 | 97 - 103 |
| Autosampler (4 °C) | 24 hours | 98 - 102 | 99 - 101 |
| Long-term (-80 °C) | 3 months | 93 - 107 | 95 - 105 |
Mandatory Visualization
References
Protocol for the Quantification of Rifampicin in Human Plasma Using Rifampicin-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document outlines a detailed protocol for the quantitative analysis of Rifampicin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs Rifampicin-d11 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for variations in sample preparation and instrument response.[1] This robust and sensitive method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications involving Rifampicin.
The protocol is based on established methodologies for Rifampicin quantification that utilize deuterated internal standards, such as Rifampicin-d8 and Rifampicin-d4.[2][3] The core principle involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and improving the reliability of the results.[2]
Experimental Protocols
Materials and Reagents
-
Rifampicin (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)[4]
-
Formic Acid (LC-MS Grade)[2]
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
-
Polypropylene Tubes
Preparation of Stock and Working Solutions
2.1. Rifampicin Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Rifampicin reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.[5]
-
Store at -20°C for up to one year.[4]
2.2. This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol.
2.3. Rifampicin Working Solutions for Calibration Curve and Quality Controls:
-
Prepare a series of working solutions by serially diluting the Rifampicin stock solution with a 50:50 methanol/water mixture to achieve concentrations for spiking into plasma.[2]
2.4. This compound Internal Standard Working Solution (e.g., 500 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL. This concentration may need to be optimized based on instrument sensitivity.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the Rifampicin working solutions to achieve a concentration range of, for example, 5-40,000 µg/L.[2]
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.[6]
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma (standard, QC, or sample) into the corresponding tube.
-
Add 300 µL of the this compound internal standard working solution (in acetonitrile or methanol) to each tube.[7]
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 16,200 x g for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
5.1. Liquid Chromatography:
-
LC System: Agilent 1290 Infinity or equivalent[2]
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[2]
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
5.2. Mass Spectrometry:
-
MS System: Agilent 6460 Triple Quadrupole or equivalent[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
MRM Transitions:
-
The specific m/z transitions for Rifampicin and this compound need to be determined by direct infusion of the individual compounds. The transitions for Rifampicin are well-established. For this compound, the precursor ion will be shifted by +11 Da compared to Rifampicin. Product ions may or may not be shifted depending on the location of the deuterium labels.
-
Hypothetical MRM Transitions (to be confirmed experimentally):
-
Rifampicin: Precursor Ion (Q1) -> Product Ion (Q3)
-
This compound: Precursor Ion (Q1) + 11 -> Product Ion (Q3) or Product Ion (Q3) + n
-
-
Data Analysis and Quantification
-
Integrate the peak areas for both Rifampicin and this compound for each injection.
-
Calculate the peak area ratio (Rifampicin / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the calibration curve.[8]
-
Determine the concentration of Rifampicin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive[2] |
| MRM Transition (Rifampicin) | To be determined empirically |
| MRM Transition (this compound) | To be determined empirically |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
Table 2: Method Validation Summary (Illustrative Data)
| Parameter | Result |
| Linearity Range | 5 - 40,000 µg/L[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[2] |
| Inter-day Precision (%CV) | < 15%[3] |
| Intra-day Precision (%CV) | < 15%[3] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 90%[2] |
Visualizations
Caption: Workflow for Rifampicin quantification using this compound IS.
Caption: Role of this compound as an internal standard for correction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. scispace.com [scispace.com]
- 6. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Rifampicin in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis and other serious bacterial infections. Therapeutic drug monitoring (TDM) and pharmacokinetic studies of rifampicin are essential for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This application note details a robust and high-throughput method for the quantification of rifampicin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), Rifampicin-d8. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
This document provides detailed protocols for two common sample preparation techniques: protein precipitation and solid-phase extraction (SPE), offering flexibility based on laboratory resources and desired sample cleanliness.
Materials and Reagents
-
Analytes and Standards:
-
Rifampicin (Reference Standard)
-
Rifampicin-d8 (Deuterated Internal Standard)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
Autosampler vials
-
Syringe filters (optional)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Captiva ND Lipids filtration plate (or equivalent)[1]
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin and Rifampicin-d8 in methanol to prepare individual primary stock solutions of 1 mg/mL.[2] Store at 2-8°C in the dark.
-
Working Standard Solutions: Serially dilute the Rifampicin primary stock solution with methanol to prepare a series of working standard solutions at various concentrations.[2]
-
Internal Standard Working Solution: Dilute the Rifampicin-d8 primary stock solution with acetonitrile or a suitable solvent to achieve a final concentration for spiking into plasma samples (e.g., 2.5 mg/L).[1]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike appropriate volumes of the Rifampicin working standard solutions into drug-free human plasma to obtain a calibration curve over the desired concentration range (e.g., 5-40,000 µg/L).[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Rifampicin reference standard.[1][3]
Sample Preparation Method 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 300 µL of ice-cold acetonitrile containing the Rifampicin-d8 internal standard.[1][2]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[2][4]
-
Centrifuge the samples at high speed (e.g., 16,200 x g) for 10-25 minutes to pellet the precipitated proteins.[2][5]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2][4]
For enhanced cleanup, a filtration plate (e.g., Captiva ND Lipids) can be used after adding the precipitation solvent, which combines protein precipitation and filtration into a single step.[1]
Sample Preparation Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more matrix components, which can be beneficial for minimizing ion suppression.
-
Conditioning: Condition a C18 SPE cartridge with 1.5 mL of acetonitrile followed by 4 mL of water.[6]
-
Loading: Load 0.75 mL of the plasma sample onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 4.5 mL of deionized water to remove polar interferences, followed by 0.5 mL of acetonitrile.[6]
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Data Presentation
Quantitative data from method validation should be presented clearly to demonstrate the performance of the assay.
| Parameter | Result |
| Linearity Range | 5 - 40,000 µg/L[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] |
| Recovery | ~92%[7] |
| Intra-day Precision (%CV) | < 7%[2] |
| Inter-day Precision (%CV) | < 8%[2] |
| Matrix Effect | No significant matrix effect observed[7] |
Visualizations
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Rifampicin-d11 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the settings and protocols for the detection and quantification of Rifampicin-d11 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the necessary mass spectrometry parameters, liquid chromatography conditions, and sample preparation procedures to achieve sensitive and reliable results.
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis and other bacterial infections.[1][2] The use of a deuterated internal standard, such as this compound, is essential for accurate quantification in biological matrices by correcting for matrix effects and variations in extraction efficiency and instrument response. These notes detail the optimized parameters for the analysis of this compound, which can be adapted for various research and clinical applications, including therapeutic drug monitoring and pharmacokinetic studies.[1][3]
Mass Spectrometry Settings
The following tables summarize the recommended mass spectrometry settings for the detection of this compound. These parameters are based on typical values for Rifampicin and its other deuterated analogs and should be optimized for the specific instrument in use.
Table 1: Mass Spectrometer Ion Source Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4000 - 4500 V[1][4] |
| Gas Temperature | 275 °C[1] |
| Gas Flow | 5 L/min[1] |
| Nebulizer Pressure | 310 kPa[1] |
| Sheath Gas Temperature | 400 °C[1] |
| Sheath Gas Flow | 11 L/min[1] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Rifampicin and this compound
Note: The precursor and product ions for this compound are predicted based on an 11-dalton mass shift from Rifampicin. It is crucial to confirm these transitions empirically on the mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Rifampicin | 823.4 | 163.1 | 41[1] | 107.1 | 61[1] |
| This compound | 834.4 | 163.1 (or other stable fragment) | To be optimized | 107.1 (or other stable fragment) | To be optimized |
| Rifampicin-d8 | 831.5 | 105.2 | 85[1] | - | - |
It is common for deuterated standards to retain some non-deuterated fragments. Therefore, it is plausible that some product ions for this compound will be the same as for Rifampicin. The collision energies will require optimization.
Liquid Chromatography Parameters
A robust chromatographic method is essential to separate this compound from potential interferences in the sample matrix.
Table 3: Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | See example gradient below |
| Flow Rate | 0.5 - 0.8 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 1 - 5 µL |
Example Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 30 | 0.800 |
| 0.25 | 35 | 0.750 |
| 0.5 | 45 | 0.650 |
| 1.0 | 55 | 0.500 |
| 1.25 | 65 | 0.500 |
| 1.5 - 1.7 | 95 | 0.800 |
| 1.9 | 30 | 0.900 |
| 2.0 | 30 | 0.800 |
This gradient is an example and should be optimized for the specific column and instrument to ensure adequate separation and peak shape.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in methanol to obtain a concentration of 1 mg/mL.[4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (1:1, v/v).[1]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 2.5 mg/L) in acetonitrile.[1]
Sample Preparation from Plasma (Protein Precipitation)
This protocol is a common and effective method for extracting Rifampicin from plasma samples.[1][5]
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.[1]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a well of a filtration plate (e.g., Captiva ND Lipids filtration plate).[1]
-
If using a filtration plate, apply a vacuum to collect the filtrate.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the detection of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical process.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Chromatographic Separation and Quantification of Rifampicin and Rifampicin-d11 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antibiotic Rifampicin and its deuterated internal standard, Rifampicin-d11, in human plasma. The described method is ideal for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and bioavailability/bioequivalence (BA/BE) studies. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The total analysis time is under 10 minutes, ensuring high throughput for large sample batches. This method demonstrates excellent linearity, accuracy, and precision, meeting the common requirements for bioanalytical method validation.
Introduction
Rifampicin is a potent, broad-spectrum antibiotic primarily used in the treatment of tuberculosis.[1] Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification in complex biological samples by compensating for matrix effects and variations in sample processing.[2] this compound is a deuterated analog of Rifampicin and serves as an ideal internal standard due to its similar physicochemical properties and chromatographic behavior, while being distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[2][3] This note provides a detailed protocol for the chromatographic separation and quantification of Rifampicin using this compound as an internal standard.
Experimental Protocol
Materials and Reagents
-
Rifampicin reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate or acetate (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation and Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is commonly used.[4][5][6]
-
Mobile Phase A: 0.1% Formic acid in water or a 5-15 mM ammonium formate/acetate buffer.[7][8][9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration.
Sample Preparation
A simple protein precipitation method is effective for extracting Rifampicin from plasma.[5][7][8]
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at an appropriate concentration (e.g., 250 ng/mL).[7]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-25 minutes.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Mass Spectrometry Detection
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor to product ion transitions for Rifampicin and the inferred transition for this compound are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| This compound | 834.4 | 802.4 (inferred) |
Note: The product ion for this compound is inferred based on the neutral loss observed for Rifampicin and may require optimization.
Data Presentation
The following table summarizes representative quantitative data for the analysis of Rifampicin, based on published methods. The chromatographic performance of this compound is expected to be nearly identical to that of Rifampicin.
| Parameter | Value | Reference |
| Retention Time (RT) | 1.1 - 5.2 min | [5][11] |
| Linearity Range | 5 - 40,000 µg/L | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L | [5] |
| Recovery | ~92% | [4][6] |
| Inter-day Precision (%RSD) | < 15% | [12] |
| Intra-day Precision (%RSD) | < 13.5% | [12] |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Rifampicin.
Caption: Relationship between Rifampicin and its internal standard.
References
- 1. iajps.com [iajps.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Application Notes: High-Throughput Analysis of Rifampicin in Human Plasma Using Rifampicin-d11 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Therapeutic Drug Monitoring (TDM) of rifampicin is crucial to ensure optimal drug exposure, which is directly linked to treatment efficacy and the prevention of acquired drug resistance.[1][2][3][4] Sub-therapeutic concentrations can lead to treatment failure, while excessively high levels may increase the risk of toxicity.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for TDM due to its high sensitivity, selectivity, and speed.[5][6][7]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS assays to correct for matrix effects and variations in sample processing and instrument response.[3] Rifampicin-d11, a deuterated analog of rifampicin, serves as an ideal internal standard for the quantitative analysis of rifampicin in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing the most accurate quantification. This application note provides a detailed protocol for the determination of rifampicin concentrations in human plasma using this compound as an internal standard with an LC-MS/MS system.
Experimental Workflow
The following diagram outlines the general workflow for the therapeutic drug monitoring of rifampicin using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Rifampicin TDM.
Detailed Protocol
This protocol is a representative method adapted from published LC-MS/MS assays for rifampicin.[8][9][10]
1. Materials and Reagents
-
Rifampicin analytical standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve rifampicin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Rifampicin Working Standards: Serially dilute the rifampicin stock solution with 50:50 (v/v) methanol:water to prepare calibration standards at concentrations ranging from 0.1 to 30 µg/mL.
-
This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
3. Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (this compound, 1 µg/mL) to all tubes except for the blank matrix samples.
-
Add 25 µL of methanol to the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Dilute with 150 µL of water.
-
Inject 2-5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis
-
Integrate the peak areas for both rifampicin and this compound.
-
Calculate the peak area ratio of rifampicin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of rifampicin in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for rifampicin quantification, which are expected to be similar for a method using this compound.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 40,000 ng/mL | [9][11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.99 | [9][12] |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | ~15 | < 15% | < 15% | 85-115% | [5][8] |
| Medium | ~1500 | < 15% | < 15% | 85-115% | [5][8] |
| High | ~30000 | < 15% | < 15% | 85-115% | [5][8] |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| Rifampicin | Low | ~49% | [5][7] |
| Rifampicin | Medium | ~48% | [5][7] |
| Rifampicin | High | ~55% | [5][7] |
| Internal Standard | - | ~60% | [5][7] |
Logical Relationship Diagram
The following diagram illustrates the rationale for using a stable isotope-labeled internal standard in LC-MS/MS analysis.
Caption: Rationale for SIL-IS in LC-MS/MS.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate approach for the therapeutic drug monitoring of rifampicin in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data. This application note serves as a comprehensive guide for researchers and clinicians to implement this assay in their laboratories for both clinical and research purposes.
References
- 1. Importance of Therapeutic Drug Monitoring of Rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyjournal.net [pharmacyjournal.net]
Application Note: Mitigating Matrix Effects in the Quantification of Rifampicin Using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis.[1] Accurate quantification of Rifampicin in biological matrices such as plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[1][2][3] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of "matrix effects."
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the biological matrix.[4] This can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical data. The most effective strategy to compensate for these matrix effects is the use of an internal standard (IS). An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences similar matrix effects, thereby providing a reliable reference for accurate quantification.[5]
This application note provides a detailed protocol for the quantification of Rifampicin in human plasma using a stable isotope-labeled internal standard (Rifampicin-d8) and LC-MS/MS. It also presents quantitative data demonstrating the performance of the method and illustrates the experimental workflow.
The Role of the Internal Standard in Mitigating Matrix Effects
The internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples (calibrators, quality controls, and unknowns) before sample processing. Its primary functions are:
-
Compensation for Matrix Effects: If the analyte and the IS experience the same degree of ion suppression or enhancement, the ratio of their peak areas will remain constant, leading to an accurate determination of the analyte's concentration.
-
Correction for Variability in Sample Preparation: The IS accounts for losses of the analyte that may occur during extraction, evaporation, and reconstitution steps.
-
Correction for Variability in Injection Volume: The IS compensates for minor variations in the volume of sample injected into the LC-MS/MS system.
The use of a stable isotope-labeled internal standard, such as Rifampicin-d8, is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring that it behaves in the same manner during sample preparation and LC-MS/MS analysis.[6]
Quantitative Data Summary
The following tables summarize the validation parameters for an LC-MS/MS method for the quantification of Rifampicin in human plasma using Rifampicin-d8 as an internal standard.[6]
Table 1: Calibration Curve Linearity
| Parameter | Value |
| Concentration Range | 5 - 40,000 µg/L |
| Regression Equation | y = 0.003220x - 0.004509 |
| Correlation Coefficient (r²) | 0.9993 |
| Weighting | 1/c |
Data sourced from a validated LC-MS/MS method for Rifampicin in human plasma.[6]
Table 2: Accuracy and Precision
| QC Level (µg/L) | Within-Run Accuracy (%) | Between-Run Accuracy (%) | Within-Run Precision (CV%) | Between-Run Precision (CV%) |
| 15 | 105.04 | 100.47 | 1.95 | 6.70 |
| 75 | 99.23 | 97.93 | 1.25 | 3.95 |
| 750 | 87.21 | 88.67 | 0.63 | 7.92 |
| 3000 | 98.43 | 98.09 | 1.27 | 2.35 |
| 10000 | 98.23 | 101.80 | 3.52 | 6.43 |
| 30000 | 103.87 | 106.45 | 2.97 | 5.32 |
QC (Quality Control) samples were analyzed to determine the accuracy and precision of the method. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) for both accuracy and precision.[6]
Table 3: Recovery and Matrix Effect
| QC Level (µg/L) | Mean Recovery (%) | Absolute Matrix Effect (%) | IS-Normalized Matrix Factor (CV%) |
| 15 | 92.3 | 98.5 | 1.3 |
| 750 | 91.8 | 97.9 | 2.1 |
| 10000 | 92.7 | 99.2 | 1.8 |
| 30000 | 91.5 | 98.1 | 2.5 |
Recovery assesses the efficiency of the extraction procedure. The absolute matrix effect indicates the degree of ion suppression or enhancement. The IS-normalized matrix factor demonstrates the ability of the internal standard to compensate for matrix effects, with a low coefficient of variation (CV%) indicating effective compensation across different plasma lots.[6]
Experimental Protocol
This protocol describes a validated method for the quantification of Rifampicin in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Materials and Reagents
-
Rifampicin certified reference standard
-
Rifampicin-d8 (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifampicin in methanol.
-
Rifampicin-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifampicin-d8 in methanol.
-
Rifampicin Working Solutions: Serially dilute the Rifampicin stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (2.5 mg/L): Dilute the Rifampicin-d8 stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking blank human plasma with the appropriate Rifampicin working solutions to achieve final concentrations in the range of 5 - 40,000 µg/L.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 300 µL of the internal standard working solution (2.5 mg/L Rifampicin-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 1 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate Rifampicin from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rifampicin: 823.4 → 163.1 (Quantifier), 823.4 → 107.1 (Qualifier)
-
Rifampicin-d8: 831.4 → 171.1 (or appropriate transition for the specific labeled standard)
-
Data Analysis
-
Integrate the peak areas of Rifampicin and Rifampicin-d8.
-
Calculate the peak area ratio (Rifampicin/Rifampicin-d8).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Rifampicin in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Rifampicin quantification.
Role of Internal Standard in Mitigating Matrix Effects
Caption: Role of an internal standard in mitigating matrix effects.
Conclusion
The use of a stable isotope-labeled internal standard is crucial for the development of a robust and reliable LC-MS/MS method for the quantification of Rifampicin in biological matrices. The internal standard effectively compensates for matrix effects and variability in sample preparation, leading to accurate and precise results as demonstrated by the validation data. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Rifampicin.
References
- 1. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Signal Intensity of Rifampicin-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor signal intensity of Rifampicin-d11 in analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low or inconsistent signal for my this compound internal standard?
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. Common causes include issues with sample preparation, chromatographic conditions, mass spectrometer settings, and the inherent stability of the molecule. It is also possible that matrix effects are suppressing the ionization of your internal standard.[1][2][3]
Q2: Could the stability of this compound be affecting my signal intensity?
Yes, Rifampicin is known to be unstable under certain conditions. It is susceptible to degradation in highly acidic environments and its stability can be affected by the choice of buffer.[4] Furthermore, the presence of other drugs, such as isoniazid, can accelerate the degradation of rifampicin, especially under acidic conditions.[5][6] Rifampicin can also undergo auto-oxidation to form rifampicin quinone, which can impact analytical results.[7]
Q3: How can I investigate if matrix effects are suppressing my this compound signal?
Matrix effects occur when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to signal suppression or enhancement.[2][8] To determine if matrix effects are the culprit, you can perform a post-column infusion experiment or compare the signal of this compound in a neat solution versus the sample matrix. A significant decrease in signal in the presence of the matrix indicates ion suppression.[3]
Q4: What are the key parameters to optimize in my LC-MS/MS method for this compound?
Optimizing your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for achieving a strong and stable signal. Key parameters to consider include:
-
Mobile Phase Composition: The choice of organic solvent, aqueous buffer, and pH can significantly impact chromatographic separation and ionization efficiency.[9][10]
-
Mass Spectrometer Source Parameters: Fine-tuning settings like spray voltage, capillary temperature, and gas flows (nebulizer, auxiliary, and sheath gas) is essential for optimal ionization.[9]
-
Collision Energy: Optimizing the collision energy in the collision cell is critical for achieving efficient fragmentation and a strong product ion signal in Multiple Reaction Monitoring (MRM) mode.[9]
Q5: My signal for this compound decreases over the course of a long analytical run. What could be the cause?
A gradual decrease in signal during a run can indicate several issues. It could be due to the accumulation of contaminants on the mass spectrometer's ion optics, leading to a loss of sensitivity.[1] Another possibility is a change in the chromatographic column's performance over time. It is also worth investigating the stability of the prepared samples in the autosampler.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor this compound signal intensity.
Diagram: Troubleshooting Workflow for Poor this compound Signal
Caption: A logical workflow for troubleshooting poor this compound signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation for Rifampicin Analysis in Plasma
This protocol outlines a common protein precipitation method for extracting Rifampicin from plasma samples.
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Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
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Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
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Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for Rifampicin Quantification
This protocol provides a starting point for developing an LC-MS/MS method for Rifampicin. Optimization will be required for specific instrumentation and applications.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Rifampicin, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rifampicin) | To be optimized based on instrument |
| MRM Transition (this compound) | To be optimized based on instrument |
| Spray Voltage | ~4500 V[9] |
| Capillary Temperature | ~275 °C[9] |
Data Presentation
Table 1: Common Issues and Recommended Actions for Poor this compound Signal
| Observed Issue | Potential Cause | Recommended Action |
| No signal or very low signal | Instrument malfunction, incorrect MRM transitions, sample preparation failure | Verify instrument performance with a known standard. Optimize MRM transitions. Review and re-run sample preparation. |
| Inconsistent signal across samples | Matrix effects, inconsistent sample preparation, autosampler issues | Evaluate matrix effects. Ensure consistent pipetting and extraction. Check autosampler for proper function. |
| Signal decreases during run | Contamination of MS source, column degradation | Clean the mass spectrometer source. Replace the LC column. |
| Tailing or broad peaks | Poor chromatography, column overload | Optimize mobile phase and gradient. Reduce injection volume. |
Table 2: Rifampicin Stability Considerations
| Condition | Effect on Rifampicin Stability | Recommendation |
| Acidic pH (e.g., pH < 4) | Increased degradation[4] | Maintain sample and mobile phase pH in a stable range (e.g., pH 4-7). |
| Presence of Isoniazid | Accelerated degradation in acidic media[5][6] | If co-analyzing, ensure pH is controlled. Consider separate extraction methods if necessary. |
| Elevated Temperature | Increased degradation[11] | Keep samples cool (4°C) in the autosampler. Store stock solutions and samples at appropriate low temperatures. |
Signaling Pathways and Logical Relationships
Diagram: Factors Influencing this compound Signal Intensity
Caption: Key factors that can impact the final signal intensity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
Resolving chromatographic co-elution of Rifampicin and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of Rifampicin and its labeled internal standard during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to resolve the co-elution of Rifampicin and its isotopically labeled internal standard?
A1: While isotopically labeled internal standards are designed to co-elute with the analyte to compensate for matrix effects and variations in sample processing and instrument response, complete co-elution under all conditions can sometimes lead to issues.[1][2] Partial or shifting co-elution can result in inaccurate quantification, especially if the ion suppression profiles are not identical across the overlapping peaks.[1] Achieving a slight, consistent separation (baseline or near-baseline) can often lead to more robust and reproducible results by ensuring that the integration of each peak is not compromised by the other.
Q2: What are the most common causes of poor chromatographic resolution between Rifampicin and its labeled standard?
A2: The most common causes stem from suboptimal chromatographic conditions. These can include:
-
Inadequate Mobile Phase Composition: The organic modifier, aqueous phase pH, and additives can significantly influence selectivity.
-
Non-ideal Column Chemistry: The choice of stationary phase (e.g., C18, C8) and its properties (e.g., particle size, pore size) is critical.
-
Suboptimal Gradient Elution Program: A gradient that is too steep may not provide sufficient time for the small differences between the analyte and its labeled standard to effect a separation.
-
Inappropriate Column Temperature: Temperature can affect selectivity and peak shape.
Q3: Can the choice of internal standard affect co-elution?
A3: Yes. While stable isotope-labeled internal standards are generally preferred, the position and number of isotopes can sometimes lead to slight differences in physicochemical properties, affecting chromatographic retention.[1] For instance, deuterium-labeled standards can sometimes elute slightly earlier than the native compound on a reverse-phase column.[3]
Troubleshooting Guide
Issue: Complete Co-elution of Rifampicin and its Labeled Standard
If you are observing complete co-elution of Rifampicin and its labeled internal standard and wish to achieve a slight separation for improved quantitation, here are some troubleshooting steps:
Modify the Mobile Phase Composition
Optimizing the mobile phase is often the most effective way to influence selectivity.
-
Adjust the Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of both. Methanol can offer different selectivity for polar compounds.
-
Alter the Aqueous Phase pH: Rifampicin is a complex molecule with multiple ionizable groups. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium formate) can change the ionization state and potentially alter the retention behavior relative to the internal standard.[4]
-
Vary the Additive Concentration: The concentration of additives like formic acid can impact peak shape and selectivity.[4][5]
Optimize the Gradient Elution Program
A shallow gradient can enhance the separation of closely eluting compounds.
-
Decrease the Gradient Slope: Reduce the rate of increase of the organic solvent over the elution window of the analytes. This provides more time for the stationary phase to interact differently with the analyte and the internal standard.
-
Introduce an Isocratic Hold: Incorporate a short isocratic hold at the beginning of the gradient or near the elution time of the compounds to improve resolution.
Evaluate Different Column Chemistries
The stationary phase provides the primary basis for separation.
-
Switch to a Different C18 Column: Not all C18 columns are the same. A C18 column from a different manufacturer or with different bonding technology (e.g., core-shell vs. fully porous) can provide different selectivity. Core-shell columns, for instance, can offer higher efficiency and may improve separation.[5]
-
Consider a Phenyl-Hexyl Column: Phenyl-hexyl columns offer alternative selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like Rifampicin.
Adjust the Column Temperature
Temperature can influence the thermodynamics of the chromatographic separation.
-
Increase or Decrease the Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves separation. A change in temperature can alter the relative retention times of the analyte and internal standard. A study by Lu et al. utilized a column temperature of 50°C.[5]
Experimental Protocols and Data
Below are examples of published chromatographic conditions that have successfully been used for the analysis of Rifampicin, which can serve as a starting point for method development and troubleshooting.
Table 1: Comparison of LC-MS/MS Methods for Rifampicin Analysis
| Parameter | Method 1[5] | Method 2[4] | Method 3[6][7] |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Not specified | BDS Hypersil Gold C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 15 mM Ammonium Formate (pH 5) | 2mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.05% Formic Acid | Methanol |
| Flow Rate | 0.5 - 0.9 mL/min (Gradient) | 0.35 mL/min | 0.20 mL/min |
| Gradient | 30% B to 95% B over 1.7 min | 35% B to 95% B over 5 min | Isocratic (80% B) |
| Run Time | 2.4 min | 6 min | Not Specified |
| Retention Time | 1.1 min | ~4 min | 1.54 min |
| Internal Standard | Rifampicin-d8 | Rifapentine | Phenacetin |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of Rifampicin and its labeled standard.
References
- 1. myadlm.org [myadlm.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Rifampicin-d11 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Rifampicin-d11 when used as an internal standard in the analysis of biological samples.
Disclaimer
The following information is primarily based on studies of Rifampicin. As a deuterated analog, this compound is expected to have a very similar stability profile. However, minor differences due to isotopic effects cannot be entirely excluded. It is recommended to perform specific stability tests for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is inconsistent or decreasing in my plasma/urine samples. What are the potential causes?
A1: Signal instability of this compound in biological matrices is a common issue and can be attributed to several factors:
-
pH-dependent degradation: Rifampicin is susceptible to degradation in both acidic and alkaline conditions. In acidic environments (e.g., gastric fluid, acidic urine), it can hydrolyze to 3-formyl-rifamycin SV.[1][2] Under alkaline conditions, it can be oxidized to rifampicin-quinone.[3] The optimal pH for Rifampicin stability is near neutral, around pH 6-7.[4]
-
Oxidation: Rifampicin can undergo auto-oxidation, particularly in the presence of oxygen. This process is a primary pathway for the formation of rifampicin-quinone.[5]
-
Enzymatic degradation: Biological matrices contain various enzymes that can potentially metabolize this compound. The primary metabolic pathway in the body is deacetylation to 25-desacetylrifampicin, which is also microbiologically active.[6]
-
Temperature-related degradation: Elevated temperatures accelerate the degradation of Rifampicin. Samples left at room temperature for extended periods are prone to significant degradation.[7]
-
Presence of other drugs: Co-administration of other drugs, such as isoniazid, can accelerate the degradation of Rifampicin in acidic conditions.[2]
Q2: How can I improve the stability of this compound in my samples?
A2: Several strategies can be employed to minimize the degradation of this compound:
-
Control pH: Maintain the sample pH as close to neutral as possible. For urine samples, which can have a wide pH range, consider adding a buffer.
-
Add antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), has been shown to effectively prevent the oxidation of Rifampicin to rifampicin-quinone.[7]
-
Maintain low temperatures: Process and store samples at low temperatures (e.g., on ice during processing, -20°C or -80°C for long-term storage) to slow down the degradation rate.
-
Minimize exposure to light and air: Store samples in amber vials to protect from light and minimize headspace to reduce exposure to oxygen.
-
Prompt analysis: Analyze samples as soon as possible after collection and processing to minimize the time for degradation to occur.
Q3: What are the main degradation products of this compound I should be aware of?
A3: The primary degradation products of Rifampicin, and by extension this compound, are:
-
Rifampicin-quinone: Formed through oxidation.
-
3-Formyl-rifamycin SV: Formed through hydrolysis in acidic conditions.[1][2]
-
25-desacetylrifampicin: The main metabolite formed through enzymatic deacetylation in the liver.[6]
Q4: Can I use this compound that has partially degraded?
A4: It is strongly advised against using a degraded internal standard. The fundamental principle of using an internal standard is to add a known, constant amount to every sample and standard to correct for variability in sample processing and analysis. If the internal standard itself is unstable and its concentration changes unpredictably, it can no longer serve this purpose and will lead to inaccurate and unreliable quantification of the target analyte.
Troubleshooting Guides
Issue 1: Decreasing this compound peak area over a batch run in the autosampler.
| Potential Cause | Troubleshooting Step |
| In-autosampler instability | 1. Re-evaluate the stability of this compound in the processed sample matrix at the autosampler temperature. 2. If degradation is confirmed, lower the autosampler temperature (e.g., to 4°C). 3. If instability persists, consider adding a stabilizing agent (e.g., ascorbic acid) to the reconstitution solvent. |
| Adsorption to vials or tubing | 1. Test different types of autosampler vials (e.g., polypropylene vs. glass). 2. Ensure the sample solvent is compatible with the autosampler tubing. |
| Evaporation of sample solvent | 1. Use vial caps with septa to minimize evaporation. 2. Ensure a good seal between the cap and the vial. |
Issue 2: High variability in this compound response between samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | 1. Ensure all samples are handled under identical conditions (e.g., time at room temperature, exposure to light). 2. Standardize the time from sample collection to freezing. |
| Matrix effects | 1. Evaluate matrix effects from different lots of biological fluid. 2. Optimize the sample preparation procedure to remove interfering matrix components (e.g., use a more selective extraction method like SPE instead of protein precipitation). |
| Inaccurate pipetting of internal standard | 1. Verify the calibration and performance of the pipette used for adding the internal standard. 2. Ensure the internal standard solution is thoroughly mixed before aliquoting. |
Quantitative Data on Rifampicin Stability
The following tables summarize the stability of Rifampicin in human plasma and urine under various storage conditions. As this compound is a stable isotope-labeled version, its chemical stability is expected to be comparable.
Table 1: Stability of Rifampicin in Human Plasma
| Storage Condition | Duration | Concentration Level | Stability (% of Initial Concentration) | Reference |
| Room Temperature | 8 hours | Low & High | ~46% | [7] |
| Room Temperature with Ascorbic Acid | 12 hours | Low & High | No significant degradation | [7] |
| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | Low & High | >90% | |
| -20°C | 1 week | Low & High | Degradation observed | [7] |
| -20°C with Ascorbic Acid | 2 weeks | Low & High | No significant degradation | [7] |
| -80°C | 4 months | Low & High | Stable |
Table 2: Stability of Rifampicin in Human Urine
| Storage Condition | Duration | pH | Stability (% of Initial Concentration) | Reference |
| Room Temperature | 24 hours | 7.0 | Stable | [8] |
| Room Temperature | 24 hours | Acidic | Significant degradation | [8] |
| -20°C | 30 days | 7.0 | Stable | [8] |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Biological Matrix
This protocol outlines the steps to evaluate the stability of this compound in a biological matrix (e.g., plasma, urine) under different conditions.
1. Preparation of Quality Control (QC) Samples: a. Spike a pool of blank biological matrix with a known concentration of this compound to prepare low and high concentration QC samples. b. Aliquot these QC samples into multiple storage tubes.
2. Time Zero (T0) Analysis: a. Immediately after preparation, process and analyze a set of low and high QC samples (n=3-5 per level). b. The mean concentration determined for this set will serve as the baseline (100% stability).
3. Stability Conditions to be Tested:
-
Freeze-Thaw Stability: a. Store QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours. b. Thaw the samples completely at room temperature. c. Refreeze the samples for at least 12 hours. d. Repeat this cycle for the desired number of times (typically 3 cycles). e. After the final thaw, process and analyze the samples.
-
Short-Term (Bench-Top) Stability: a. Thaw QC samples and keep them at room temperature for a specified period that mimics the sample handling time in the laboratory (e.g., 4, 8, or 24 hours). b. After the specified duration, process and analyze the samples.
-
Long-Term Stability: a. Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C). b. At specified time points (e.g., 1, 3, 6 months), retrieve a set of samples, thaw, process, and analyze them.
-
Post-Preparative (Autosampler) Stability: a. Process a set of QC samples and place the final extracts in the autosampler. b. Analyze the samples immediately (T0). c. Keep the samples in the autosampler at the set temperature for a specified duration (e.g., 24, 48 hours) and re-analyze.
4. Data Analysis: a. For each stability condition, calculate the mean concentration of the QC samples. b. Determine the stability by comparing the mean concentration of the stored QCs to the mean concentration of the T0 QCs: Stability (%) = (Mean concentration of stored QC / Mean concentration of T0 QC) x 100 c. The acceptance criterion is typically that the mean concentration of the stored QCs should be within ±15% of the T0 QCs.
Visualizations
Degradation Pathways of Rifampicin
Caption: Major degradation pathways of Rifampicin.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing internal standard stability.
References
- 1. doaj.org [doaj.org]
- 2. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
- 5. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability studies of rifampicin in plasma and urine of tuberculosis patients according to the European Medicines Agency Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address isotopic exchange in Rifampicin-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifampicin-d11. The information provided here will help you address challenges related to isotopic exchange and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange is a process where an isotope in a molecule is replaced by another isotope of the same element from the surrounding environment. In the case of this compound, the deuterium (d or ²H) atoms can be replaced by hydrogen (¹H) atoms from protic solvents like water, methanol, or ethanol. This process, also known as back-exchange, can compromise the isotopic purity of the internal standard, leading to inaccuracies in quantitative analysis by techniques such as LC-MS.[1][2]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The susceptibility of deuterium atoms to exchange depends on their location within the Rifampicin molecule. Protons attached to heteroatoms (oxygen and nitrogen) are generally the most labile and prone to exchange. Based on the structure of Rifampicin, the hydroxyl (-OH) and amine/amide (-NH) protons are the most likely sites for isotopic exchange.[3][4] The eleven deuterium atoms in this compound are typically located on the piperazine ring and its methyl group, which are generally more stable. However, even C-D bonds can undergo exchange under certain conditions, although at a much slower rate than O-D or N-D bonds.
Q3: What analytical challenges can arise from isotopic exchange in this compound?
A3: Isotopic exchange can lead to several analytical challenges:
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Inaccurate Quantification: If the deuterium atoms on this compound exchange with protons, the mass of the internal standard will change, leading to an incorrect internal standard response and, consequently, inaccurate quantification of the target analyte.
-
Loss of Signal Intensity: The isotopic distribution of the internal standard can broaden, leading to a decrease in the peak intensity of the desired deuterated species.
-
Poor Reproducibility: The extent of back-exchange can vary between samples and runs, leading to poor precision and reproducibility of the analytical method.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Drifting or decreasing internal standard (IS) response over an analytical run. | Isotopic back-exchange of deuterium with protons from the mobile phase. | • Use aprotic solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for sample preparation and in the mobile phase. • Control pH: Maintain a low pH (around 2.5-3) of the aqueous portion of the mobile phase to minimize the rate of exchange.[2][5] • Lower the temperature: Perform chromatographic separation at a reduced temperature (e.g., 4°C) to slow down the exchange kinetics.[1][2][5] • Minimize run time: Use a shorter chromatographic method to reduce the time the analyte is exposed to protic solvents.[2] |
| Inconsistent IS response between samples. | Variability in sample matrix or preparation conditions affecting the rate of exchange. | • Ensure consistent sample handling: Standardize sample preparation procedures, including incubation times and temperatures. • Matrix-match calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure a consistent exchange environment. |
| Appearance of a peak at the mass of unlabeled Rifampicin in the IS channel. | Significant back-exchange leading to the formation of the non-deuterated analog. | • Optimize LC-MS conditions: Implement the solutions mentioned above (aprotic solvents, low pH, low temperature, short run time). • Evaluate the stability of the stock solution: Ensure the stock solution is stored in an aprotic solvent and at a low temperature as recommended.[6][7] |
| Poor peak shape for the internal standard. | On-column exchange or interaction with the stationary phase. | • Modify mobile phase: Experiment with different mobile phase additives to improve peak shape. • Consider a different column: A different stationary phase might offer better chromatography with less potential for on-column exchange. |
Experimental Protocols
Protocol 1: Minimizing Isotopic Exchange During Sample Preparation and LC-MS Analysis
This protocol outlines the key steps to minimize deuterium back-exchange when using this compound as an internal standard.
1. Stock Solution Preparation and Storage:
- Prepare the this compound stock solution in a high-purity aprotic solvent such as acetonitrile or DMSO.
- Store the stock solution at -20°C or lower in tightly sealed vials to prevent exposure to atmospheric moisture.[6][7]
2. Sample Preparation:
- Minimize the exposure of the internal standard to aqueous environments.
- If protein precipitation is used, add the this compound internal standard in an organic solvent (e.g., acetonitrile) to the sample.
- Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the preparation process.
3. LC-MS Conditions:
- Mobile Phase A (Aqueous): 0.1% Formic acid in water (to maintain a low pH).
- Mobile Phase B (Organic): Acetonitrile or methanol with 0.1% formic acid.
- Column Temperature: 4°C.
- Gradient: Use a fast gradient to minimize the analysis time.
- Flow Rate: Optimize for the best separation and minimal run time.
4. Data Analysis:
- Monitor the mass transition for both this compound and the unlabeled Rifampicin in the internal standard channel to check for any significant back-exchange.
Protocol 2: Evaluating the Stability of this compound in Different Solvents
This experiment helps determine the optimal solvent for storing and handling this compound.
1. Preparation:
- Prepare solutions of this compound at a known concentration in various solvents (e.g., water, methanol, acetonitrile, DMSO).
- Prepare a control sample in a purely aprotic solvent (e.g., acetonitrile).
2. Incubation:
- Incubate the solutions at different temperatures (e.g., room temperature and 4°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
3. Analysis:
- At each time point, analyze the samples by LC-MS.
- Monitor the peak area of this compound and any potential formation of partially or fully de-deuterated Rifampicin.
4. Data Evaluation:
- Compare the peak areas of this compound across the different solvents and conditions to assess its stability. The solvent that shows the least degradation or exchange over time is the most suitable.
Visualizations
Caption: Workflow for minimizing isotopic exchange in this compound analysis.
References
- 1. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin - Wikipedia [en.wikipedia.org]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Rifampin [pdb101.rcsb.org]
- 5. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion Suppression in Rifampicin Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in the analysis of Rifampicin, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Rifampicin analysis?
A1: Ion suppression is a phenomenon observed in mass spectrometry where the signal intensity of the target analyte, such as Rifampicin, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to inaccurate and unreliable quantification, diminished sensitivity, and poor precision in bioanalytical methods.[3][4] In the context of Rifampicin analysis, which is often conducted in complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can all contribute to ion suppression.[2]
Q2: I am observing a sudden drop in Rifampicin signal intensity. Could this be due to ion suppression?
A2: A sudden and unexpected decrease in signal intensity, especially when analyzing biological samples, is a strong indicator of ion suppression.[2][3] This can occur even if the chromatogram appears clean with no visible interfering peaks.[3] Other signs that may point towards ion suppression include increased variability in replicate injections and a loss of linearity in the calibration curve. To confirm if ion suppression is the root cause, a systematic investigation is recommended.
Q3: How can I definitively identify and assess the extent of ion suppression in my Rifampicin assay?
A3: There are two primary methods to evaluate ion suppression:
-
Post-Column Infusion: This technique provides a qualitative assessment of when ion suppression occurs during the chromatographic run. A solution of Rifampicin is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant Rifampicin signal indicates the retention time at which matrix components are eluting and causing suppression.[2][5]
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Quantitative Matrix Effect Assessment: This method quantifies the degree of ion suppression. The peak area of Rifampicin in a post-extraction spiked blank matrix sample is compared to the peak area of Rifampicin in a neat solution at the same concentration. The ratio of these two responses, known as the matrix factor (MF), indicates the extent of ion suppression or enhancement.[6][7] An MF value less than 1 suggests ion suppression.
Q4: What are the most common sources of ion suppression when analyzing Rifampicin in biological samples?
A4: The primary sources of ion suppression in bioanalysis are endogenous matrix components that are not adequately removed during sample preparation.[2] For Rifampicin analysis in plasma, these often include:
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Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[2]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[8][9]
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Proteins and Peptides: Although most sample preparation methods aim to remove proteins, residual amounts can still cause suppression.[2]
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Co-administered Drugs and their Metabolites: Other drugs taken by the patient can co-elute with Rifampicin and interfere with its ionization.[10][11]
Q5: What sample preparation techniques are most effective at minimizing ion suppression for Rifampicin?
A5: The choice of sample preparation is crucial for reducing matrix effects. While simple protein precipitation (PPT) is a common and fast method, it may not be sufficient to remove all interfering components, especially phospholipids.[2][5][9] More robust techniques are often recommended:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating Rifampicin while removing a broader range of interferences.[2][12][13]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating Rifampicin from matrix components based on its solubility characteristics.[2][12]
-
Specialized Filtration Plates: Some commercially available filtration plates, such as Captiva ND Lipids, are designed to specifically remove lipids during the protein precipitation process, leading to a significant reduction in ion suppression.[6][14]
Q6: Can optimizing my chromatographic conditions help mitigate ion suppression?
A6: Yes, chromatographic optimization is a powerful tool to combat ion suppression. The goal is to separate the elution of Rifampicin from the co-eluting interfering compounds.[9][12] Strategies include:
-
Modifying the Gradient Profile: A shallower gradient can improve the resolution between Rifampicin and matrix components.
-
Changing the Stationary Phase: Using a different column chemistry (e.g., a polar-embedded column) can alter the retention of both Rifampicin and the interfering species.[7]
-
Employing a Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the time windows when highly interfering compounds, such as salts and phospholipids, are expected to elute, preventing them from entering the mass spectrometer.
Q7: Is there a preferred ionization technique to reduce susceptibility to ion suppression for Rifampicin?
A7: Electrospray ionization (ESI) is commonly used for Rifampicin analysis but is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) .[3][8] If your instrumentation allows, switching to APCI may reduce the impact of matrix effects, as it involves a gas-phase ionization mechanism that is less affected by the properties of the sprayed droplets.[3][8] Additionally, operating in negative ion mode, if applicable for your analyte, can sometimes experience less interference.[9]
Q8: How can the use of an internal standard help with ion suppression issues?
A8: An appropriate internal standard (IS) is essential for accurate quantification in the presence of ion suppression. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression. An isotopically labeled internal standard (e.g., Rifampicin-d8) is the gold standard as it has nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way, thus compensating for signal variability.[6][15]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol details the steps to calculate the Matrix Factor (MF) to quantify ion suppression.
Methodology:
-
Prepare a Neat Solution (Set A): Prepare a solution of Rifampicin in the mobile phase at a known concentration (e.g., a mid-range QC level).
-
Prepare Post-Extraction Spiked Samples (Set B):
-
Extract blank matrix (e.g., plasma from at least six different sources) using your established sample preparation method.
-
After the final extraction step, spike the blank extracts with Rifampicin to the same final concentration as the neat solution (Set A).
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Rifampicin.
-
Calculation: Calculate the Matrix Factor (MF) for each source of the matrix using the following formula:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix sources should be less than 15% to ensure the method is not susceptible to variable matrix effects.[7]
-
Data Presentation: Matrix Effect and Recovery Data for Rifampicin Analysis
The following tables summarize typical quantitative data found in validated bioanalytical methods for Rifampicin, which can serve as a benchmark for your own experiments.
Table 1: Matrix Factor and Recovery of Rifampicin and its Internal Standard (IS)
| Compound | Concentration (ng/mL) | Mean Matrix Factor (n=6) | %RSD | Mean Recovery (%) | %RSD |
| Rifampicin | 75 | 0.95 ± 0.08 | 8.50 | 92.5 ± 2.17 | 2.35 |
| Rifampicin | 600 | 0.93 ± 0.04 | 4.13 | 93.2 ± 3.04 | 3.26 |
| Rifampicin | 4800 | N/A | N/A | 94.0 ± 2.70 | 2.87 |
| IS | 250 | N/A | N/A | 96.93 ± 2.39 | 2.47 |
Data synthesized from literature.[5][7]
Table 2: Absolute and Relative Matrix Effect Data for Rifampicin
| QC Level | Absolute Matrix Effect (%) | Relative Matrix Effect (CV%) |
| Low | 101.89 ± 1.95 | <5% |
| Medium | 101.89 ± 1.95 | <5% |
| High | 101.89 ± 1.95 | <5% |
Data from a study demonstrating a method free from significant ion suppression.[6]
Visual Guides
Diagram 1: General Workflow for Troubleshooting Ion Suppression
This diagram outlines a logical approach to identifying and mitigating ion suppression.
Caption: A flowchart illustrating the systematic process for troubleshooting ion suppression in Rifampicin analysis.
Diagram 2: Experimental Workflow for Matrix Effect Assessment
This diagram visualizes the steps involved in the quantitative assessment of the matrix effect.
Caption: A diagram showing the parallel workflows for preparing samples to calculate the Matrix Factor.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. providiongroup.com [providiongroup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Transitions for Rifampicin and Rifampicin-d11
Welcome to the technical support center for the analysis of Rifampicin and its deuterated internal standard, Rifampicin-d11, using tandem mass spectrometry (MS/MS). This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Rifampicin?
A1: The protonated molecule [M+H]⁺ is typically used as the precursor ion for Rifampicin. The most commonly reported precursor ion is in the range of m/z 823.4 to 824.3. Several product ions can be used for quantification and qualification purposes. The transition m/z 823.4 → 791.4 is a frequently used transition.[1][2][3] Other common transitions are detailed in the data tables below.
Q2: What are the expected MS/MS transitions for this compound?
Q3: What is the most common issue encountered when analyzing Rifampicin by LC-MS/MS?
A3: Carry-over, or the appearance of the analyte signal in a blank injection following a high-concentration sample, is a frequently reported issue in Rifampicin analysis. This can be caused by the analyte adsorbing to components of the LC-MS system, such as the autosampler, injector, or analytical column.
Q4: How can I troubleshoot poor signal intensity or sensitivity?
A4: Poor signal intensity can result from several factors. First, ensure your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Check the ionization source parameters (e.g., spray voltage, gas flows, and temperature) to ensure they are optimal for Rifampicin. The choice of mobile phase and additives (e.g., formic acid or ammonium formate) can significantly impact ionization efficiency. Also, verify the sample preparation procedure to ensure efficient extraction and minimal ion suppression from matrix components.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of Rifampicin and this compound.
| Problem | Potential Cause | Recommended Solution |
| High Carry-over | Analyte adsorption to LC system components (injector, column). | - Implement a rigorous needle wash protocol with a strong organic solvent. - Use a "wash" injection of a strong solvent between samples. - Consider using a different C18 column chemistry, as some stationary phases exhibit less carry-over for Rifampicin. - A dedicated LC system for Rifampicin analysis can prevent cross-contamination. |
| Poor Peak Shape | Inappropriate mobile phase composition or pH. Column degradation. | - Ensure the mobile phase pH is appropriate for Rifampicin (pKa ~1.7 and 7.9). - Check for column aging or contamination; if necessary, flush or replace the column. - Optimize the gradient elution profile to improve peak focusing. |
| Low Signal Intensity | Suboptimal MS source parameters. Ion suppression from matrix. Inefficient sample preparation. | - Optimize source parameters (e.g., gas flows, temperature, spray voltage) by infusing a standard solution. - Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. - Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE) for cleaner extracts. |
| Inconsistent Internal Standard Response | Degradation of the internal standard. Inaccurate pipetting. Matrix effects. | - Ensure the stability of the this compound stock and working solutions. - Verify the accuracy of pipettes and the consistency of the sample preparation workflow. - Investigate for differential matrix effects on the analyte and internal standard. |
| No or Low Fragmentation | Incorrect collision energy settings. | - Perform a product ion scan and a collision energy optimization experiment for both Rifampicin and this compound to determine the optimal collision energies for your specific instrument. |
Data Presentation
The following tables summarize the quantitative data for optimizing MS/MS transitions for Rifampicin.
Table 1: Reported MS/MS Transitions for Rifampicin
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Reference |
| 823.4 | 791.4 | 10 | Quantifier/Qualifier | [1] |
| 824.3 | 792.2 | 25 | Quantifier | [7] |
| 824.3 | 398.7 | 37 | Qualifier | [7] |
| 823.5 | 791.0 | 25 | Quantifier | [2] |
| 823.3 | 791.0 | - | Quantifier | [3] |
Table 2: Reported MS/MS Transitions for Deuterated Rifampicin Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Rifampicin-d8 | 831.5 | 105.2 | 85 | [6] |
| ¹³C₁,²H₁-Rifampicin | 823.0 | 399.0 | - | [8] |
Note: The optimal collision energy can vary between different mass spectrometer models and manufacturers. The values presented here should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of Rifampicin from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
These are typical starting parameters that should be optimized for your specific instrumentation and application.
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: A flowchart illustrating the major steps in a typical bioanalytical workflow for the quantification of Rifampicin.
Caption: A decision tree outlining a systematic approach to troubleshooting poor signal intensity in LC-MS/MS analysis.
References
- 1. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Rifampicin-d11 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Rifampicin-d11 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low and inconsistent recovery of my internal standard, this compound, during plasma sample extraction. What are the common causes?
A1: Low and variable recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
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Suboptimal Extraction Procedure: The chosen extraction method (e.g., protein precipitation, solid-phase extraction) may not be optimized for Rifampicin. Factors such as the type and volume of solvent, pH, and mixing time can significantly impact recovery.
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Analyte Instability: Rifampicin is known to be unstable under certain conditions. Degradation can occur during sample collection, storage, and processing.[1]
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.
-
Pipetting and Handling Errors: Inaccurate pipetting of the sample, internal standard, or extraction solvents can lead to significant variability.
Q2: Which initial steps should I take to troubleshoot low this compound recovery?
A2: A systematic approach is crucial for identifying the source of low recovery. Here is a logical workflow to follow:
Caption: A stepwise guide to troubleshooting low this compound recovery.
Start by evaluating the stability of Rifampicin in your samples. Then, critically review your extraction protocol, paying close attention to the choice of solvent, pH, and volumes. Concurrently, verify the purity and concentration of your this compound internal standard solution. Based on your findings, you can then proceed to optimize your protein precipitation or solid-phase extraction method and investigate potential matrix effects.
Q3: My lab uses protein precipitation. How can I optimize this method for better this compound recovery?
A3: Protein precipitation is a common and rapid method for sample cleanup. To enhance this compound recovery, consider the following:
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Choice of Precipitation Solvent: Acetonitrile is generally more effective than methanol for precipitating plasma proteins.[2][3] A 3:1 ratio of acetonitrile to plasma is often recommended for efficient protein removal.[2]
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Acidification of Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can improve the recovery of certain analytes by ensuring they are in a charged state.
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice) can enhance protein removal.
-
Vortexing and Centrifugation: Ensure thorough vortexing after adding the precipitation solvent to allow for complete protein precipitation. Adequate centrifugation time and speed are also critical for obtaining a clear supernatant.
Q4: What about solid-phase extraction (SPE)? What are the key parameters to optimize for this compound?
A4: SPE can provide cleaner extracts compared to protein precipitation. Key optimization steps include:
-
Sorbent Selection: For a molecule like Rifampicin, a polymeric reversed-phase sorbent (e.g., Strata-X) can be effective.
-
Sample pH: The pH of the sample can influence the retention of Rifampicin on the sorbent. The isoelectric point of Rifampicin is around 7.3, and adjusting the sample pH to be near this value can maximize retention on certain sorbents.
-
Wash and Elution Solvents: The composition of the wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent. A common approach involves washing with a weaker organic solvent and eluting with a stronger one, such as methanol or acetonitrile, sometimes with the addition of a modifier like ammonia to disrupt strong interactions.
Q5: I suspect this compound might be degrading in my samples. How can I assess and prevent this?
A5: Rifampicin is susceptible to degradation, particularly at room temperature.[4] To mitigate this:
-
Sample Handling: Process plasma samples as quickly as possible. If immediate analysis is not possible, store them at -80°C.
-
Stability Experiments: Perform freeze-thaw and bench-top stability tests to understand the stability of this compound in your specific matrix and conditions.
-
Use of Stabilizers: The addition of antioxidants like ascorbic acid to plasma samples has been shown to prevent the degradation of Rifampicin.
Quantitative Data on Extraction Recovery
The following tables summarize reported recovery data for Rifampicin and its internal standards using different extraction methods. While specific data for this compound is limited in the literature, the recovery of Rifampicin and other deuterated analogs provides a strong indication of expected performance.
Table 1: Recovery of Rifampicin and Internal Standards using Protein Precipitation
| Analyte/Internal Standard | Extraction Method | Plasma Volume | Recovery (%) | Reference |
| Rifampicin | Acetonitrile Precipitation | 100 µL | ~92% | [5] |
| Rifampicin | Acetonitrile Precipitation | 25 µL | Not Reported | [6] |
| Rifampicin | Acetonitrile Precipitation | 100 µL | Not Reported | [7] |
| Rifampicin | Methanol Precipitation | Not Reported | Not Reported | [7] |
| Rifampicin-d8 | Acetonitrile Precipitation | 100 µL | ~92% (inferred) | [5] |
Table 2: Recovery of Rifampicin and Internal Standards using Solid-Phase Extraction (SPE)
| Analyte/Internal Standard | SPE Sorbent | Plasma Volume | Recovery (%) | Reference |
| Rifampicin | Strata-X | Not Reported | >90% | |
| Rifampicin | C18 | Not Reported | Not Reported | |
| Rifampicin | Polyethylene Glycol | Not Reported | Not Reported | [8] |
Experimental Protocols
Below are detailed methodologies for common extraction techniques cited in the literature.
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is adapted from a method demonstrating high recovery of Rifampicin and its deuterated internal standard.[5]
Caption: Workflow for protein precipitation extraction of this compound.
-
Sample Preparation: Thaw frozen plasma samples at room temperature.
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Internal Standard Addition: To a 100 µL aliquot of the plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.
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Precipitation: Vortex the mixture vigorously to ensure complete protein precipitation.
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Separation: Filter the sample through a Captiva ND Lipids filtration plate using a vacuum manifold. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Collection: Transfer the clear filtrate (supernatant) to an autosampler vial.
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Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods utilizing polymeric sorbents for Rifampicin extraction.
Caption: A general workflow for solid-phase extraction of this compound.
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SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by water through it.
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Sample Loading: Load the plasma sample (to which this compound has been added) onto the conditioned cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute the Rifampicin and this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
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Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
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Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. masspec.scripps.edu [masspec.scripps.edu]
- 4. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Linearity issues in Rifampicin calibration curves with a deuterated standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding linearity issues encountered during the quantification of Rifampicin using a deuterated internal standard (e.g., Rifampicin-d3 or Rifampicin-d8) in bioanalytical methods, typically LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for Rifampicin when using a deuterated internal standard?
A1: Non-linearity in calibration curves for Rifampicin analysis is a common issue in LC-MS/MS methods and can stem from several factors.[1][2] The most prevalent causes include:
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Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, cerebrospinal fluid) can suppress or enhance the ionization of Rifampicin and/or its deuterated internal standard, leading to a disproportionate response at different concentrations.[1][3][4]
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Ionization Saturation: At high concentrations, the analyte and internal standard can saturate the electrospray ionization (ESI) process, resulting in a non-linear response as the concentration increases.[2]
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Detector Saturation: The mass spectrometer's detector can become saturated at high analyte concentrations, leading to a plateau in the signal response and causing the calibration curve to bend.[2]
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Analyte Stability: Rifampicin is known to be unstable under certain conditions, such as acidic pH and exposure to light, which can lead to its degradation during sample preparation and analysis.[5][6][7] This degradation can affect the accuracy of the calibration standards.
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Internal Standard Issues: Although stable isotope-labeled internal standards are designed to mimic the analyte's behavior, differences in their physicochemical properties or the presence of impurities can contribute to non-linearity.
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Formation of Adducts or Dimers: At higher concentrations, Rifampicin may form dimers or other adducts, which can lead to a non-linear response.[2]
Q2: My calibration curve for Rifampicin is non-linear at higher concentrations. What is the likely cause and how can I address it?
A2: Non-linearity, specifically at the higher end of the calibration range, is often attributed to ionization or detector saturation.[2] When the concentration of Rifampicin is high, the ESI source or the MS detector can reach its capacity, resulting in a flattened curve.
To address this, you can try the following:
-
Dilute Samples: If the expected concentration in your unknown samples is high, consider diluting them to fall within the linear range of the calibration curve.
-
Optimize MS Parameters: You may be able to reduce the instrument's sensitivity by adjusting parameters such as spray voltage, capillary temperature, or collision energy to avoid detector saturation.[8]
-
Use a Quadratic Regression Model: If the non-linearity is predictable and reproducible, using a quadratic (second-order polynomial) regression model with appropriate weighting (e.g., 1/x or 1/x²) can provide a better fit for the calibration curve.[9][10]
Q3: Can the choice of deuterated internal standard affect the linearity of the Rifampicin calibration curve?
A3: Yes, the choice and quality of the deuterated internal standard are crucial. While stable isotope-labeled standards like Rifampicin-d3 or Rifampicin-d8 are generally effective, issues can still arise. For instance, if the deuterated standard has a slightly different retention time or fragmentation pattern, it may not perfectly compensate for matrix effects or ionization suppression affecting the native Rifampicin. It is essential to use a high-purity internal standard and verify its performance during method validation.
Q4: How can I assess and mitigate matrix effects in my Rifampicin assay?
A4: Matrix effects can be evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[10][11] A significant difference indicates the presence of matrix effects.
To mitigate matrix effects:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
-
Optimize Chromatography: Adjusting the chromatographic conditions to better separate Rifampicin from co-eluting matrix components can significantly reduce ion suppression or enhancement.[12]
-
Use a Matrix-Matched Calibration Curve: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting non-linear calibration curves for Rifampicin analysis.
Step 1: Initial Assessment and Data Review
Before making any experimental changes, thoroughly review your data.
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Examine the Calibration Curve:
-
Is the non-linearity observed across the entire concentration range or only at the high or low end?
-
Is the curve bending upwards or downwards?
-
-
Review Chromatograms:
-
Check for peak shape and retention time consistency for both Rifampicin and the deuterated internal standard.
-
Look for any interfering peaks co-eluting with your analytes.
-
-
Evaluate Internal Standard Response:
-
Is the internal standard response consistent across all calibration standards and samples? A significant variation could indicate a problem with the internal standard itself or inconsistent sample preparation.
-
Step 2: Investigate Potential Causes
Based on your initial assessment, proceed with investigating the most likely causes.
-
Hypothesis: Ionization or detector saturation.
-
Troubleshooting Actions:
-
Dilute high concentration standards: Prepare a new set of calibration standards with a narrower, lower concentration range to see if linearity is achieved.
-
Adjust MS parameters: Reduce the sensitivity of the mass spectrometer.
-
Fit with a quadratic curve: If the non-linearity is consistent, a quadratic regression with 1/x or 1/x² weighting may be appropriate.[9][10]
-
-
Hypothesis: Poor signal-to-noise, issues with the lower limit of quantification (LLOQ), or analyte adsorption.
-
Troubleshooting Actions:
-
Optimize MS for sensitivity: Ensure MS parameters are optimized for the detection of low concentrations of Rifampicin.
-
Re-evaluate LLOQ: The current LLOQ may be too low for the method's sensitivity.
-
Check for adsorption: Rifampicin may adsorb to plasticware. Consider using low-adsorption vials or pre-conditioning containers.
-
-
Hypothesis: Matrix effects, sample preparation variability, or Rifampicin instability.
-
Troubleshooting Actions:
-
Evaluate matrix effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Improve sample preparation: Enhance the clean-up procedure to remove more matrix interferences.
-
Assess Rifampicin stability: Conduct stability experiments under your sample processing and storage conditions to ensure Rifampicin is not degrading.[5][6] Rifampicin is known to be unstable in acidic conditions.[7]
-
Data Presentation: Example Calibration Curve Data and Regression Models
The following table illustrates a hypothetical dataset exhibiting non-linearity and compares linear versus quadratic regression fits.
| Rifampicin Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,525,345 | 0.050 |
| 25 | 380,850 | 1,515,987 | 0.251 |
| 100 | 1,495,320 | 1,498,765 | 0.998 |
| 250 | 3,598,765 | 1,505,432 | 2.390 |
| 500 | 6,754,321 | 1,499,876 | 4.503 |
| 1000 | 11,543,210 | 1,501,234 | 7.689 |
Regression Analysis Comparison:
| Regression Model | Equation | R² |
| Linear (1/x weighting) | y = 0.0081x + 0.002 | 0.9852 |
| Quadratic (1/x weighting) | y = -0.000001x² + 0.009x + 0.001 | 0.9998 |
In this example, the quadratic regression provides a significantly better fit to the non-linear data.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement from the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Rifampicin and the deuterated internal standard into the mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with Rifampicin and the internal standard at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the blank biological matrix with Rifampicin and the internal standard before extraction at the same concentrations.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Protocol 2: Assessment of Rifampicin Stability in Matrix
Objective: To evaluate the stability of Rifampicin during sample handling and storage.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to various conditions:
-
Freeze-Thaw Stability: Subject samples to three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration representative of the sample preparation time (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).
-
-
Analyze the stressed samples against a freshly prepared calibration curve.
-
Compare the results to the nominal concentrations. A deviation of more than ±15% typically indicates instability.
Visualizations
Troubleshooting Workflow for Non-Linearity
A troubleshooting workflow for addressing non-linear calibration curves.
Relationship of Potential Causes for Non-Linearity
Potential causes contributing to non-linear calibration curves in Rifampicin analysis.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Matrix Effects with Rifampicin-d11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis using Rifampicin-d11 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS bioanalysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These components, such as salts, lipids, and proteins from biological fluids (e.g., plasma, urine), can either suppress or enhance the analyte's signal at the mass spectrometer's ion source.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of a bioanalytical method.[1][2][4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A2: A SIL-IS like this compound is considered the gold standard for quantitative bioanalysis.[5] It is a form of the analyte of interest (Rifampicin) where several atoms have been replaced with their heavier stable isotopes (in this case, deuterium). Because it is chemically almost identical to the analyte, it exhibits very similar behavior during sample preparation, chromatography, and ionization.[6] By adding a known concentration of this compound to all samples, calibrators, and quality controls, it can effectively compensate for variations in sample extraction, injection volume, and, most importantly, matrix effects.[6][7][8] The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains consistent even if both signals are suppressed or enhanced to a similar degree.[3][8]
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The assessment is performed at low and high concentrations.[9] The Matrix Factor (MF) is calculated, and its variability across different lots of the biological matrix is a key indicator.[9]
Q4: What are the acceptance criteria for bioanalytical method validation regarding matrix effects?
A4: According to regulatory guidelines from bodies like the European Medicines Agency (EMA), the precision of the internal standard-normalized matrix factor (IS-normalized MF) should be evaluated.[9] The coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should not be greater than 15%.[9] This ensures that the variability in matrix effects between different sources of the biological matrix is adequately controlled.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the matrix factor.
-
Prepare Analyte & IS Solutions: Prepare stock solutions of Rifampicin and this compound in an appropriate organic solvent (e.g., methanol). Create working solutions at low and high quality control (QC) concentrations.
-
Sample Preparation (Set A): Prepare neat solutions by spiking the low and high QC working solutions into the final mobile phase or reconstitution solvent.
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Sample Preparation (Set B): Select at least six different lots of the blank biological matrix (e.g., human plasma). Process these blank samples using the intended extraction procedure (e.g., protein precipitation, LLE, or SPE). After the final extraction step, spike the extracts with the low and high QC working solutions.
-
Sample Preparation (Set C): Spike the blank biological matrix with the low and high QC working solutions before extraction. Process these samples using the intended extraction procedure.
-
LC-MS/MS Analysis: Inject all prepared samples into the LC-MS/MS system and record the peak areas for the analyte (Rifampicin) and the internal standard (this compound).
-
Calculations:
-
Matrix Factor (MF): Calculate as (Peak response in presence of matrix [Set B]) / (Mean peak response in neat solution [Set A]).[9]
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate as (MF of Analyte) / (MF of Internal Standard).
-
Recovery (RE): Calculate as (Mean peak response of extracted samples [Set C]) / (Mean peak response of post-extraction spiked samples [Set B]) x 100%.[10]
-
Data Summary
The following table summarizes typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.[11][12]
| Validation Parameter | Concentration Level | Acceptance Criteria |
| Within-Run & Between-Run Accuracy | Low, Medium, High QC | Mean concentration within ±15% of nominal value |
| LLOQ (Lower Limit of Quantification) | Mean concentration within ±20% of nominal value | |
| Within-Run & Between-Run Precision | Low, Medium, High QC | CV (Coefficient of Variation) ≤ 15% |
| LLOQ | CV ≤ 20% | |
| Matrix Effect | Low and High QC | CV of IS-Normalized Matrix Factor ≤ 15% |
| Recovery | Low, Medium, High QC | Should be consistent and reproducible |
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in the analyte-to-IS ratio.
| Possible Cause | Troubleshooting Action |
| Inconsistent sample preparation | Ensure precise and consistent execution of all extraction steps (e.g., pipetting, vortexing, evaporation). Automating the process can help. |
| Analyte or IS instability | Rifampicin can be unstable, especially in acidic conditions or at high temperatures.[13][14][15] Evaluate the stability of both Rifampicin and this compound in the matrix under all storage and processing conditions (e.g., bench-top, freeze-thaw, long-term).[16] |
| Differential matrix effects | The IS may not be perfectly co-eluting with the analyte, causing them to experience different degrees of ion suppression or enhancement. Optimize chromatography to ensure co-elution.[3] |
| Instrument Contamination/Carryover | A high signal in blank injections indicates carryover.[17] Optimize the autosampler wash procedure with a strong solvent to clean the needle and injection port between samples.[17] |
Problem 2: Low or inconsistent signal for the internal standard (this compound).
| Possible Cause | Troubleshooting Action |
| Severe ion suppression | The matrix components are overwhelming the ion source. Improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE or LLE) to remove more interferences like phospholipids.[2][18][19] |
| IS addition error | Verify the concentration of the IS working solution and ensure it is being added accurately and consistently to every sample. |
| Poor IS recovery | The extraction procedure may not be efficient for the IS. Re-evaluate and optimize the extraction solvent, pH, and technique. |
| Mass spectrometer issues | Check the stability of the ionization spray and system pressure.[17] A sputtering or inconsistent spray can lead to a fluctuating signal. Perform an instrument calibration or tune if necessary.[17] |
Visualizations
Caption: Bioanalytical workflow using an internal standard.
Caption: The mechanism of ion suppression matrix effect.
Caption: Troubleshooting flowchart for inconsistent IS signal.
References
- 1. eijppr.com [eijppr.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using Rifampicin-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rifampicin-d11 as an internal standard in the cross-validation of bioanalytical methods. It offers supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate internal standard for your research needs.
Introduction to Cross-Validation and the Role of Internal Standards
Cross-validation of bioanalytical methods is a critical process in drug development, ensuring that analytical data is reproducible and reliable across different laboratories, instruments, or even different analytical methods. This is essential when, for example, a study is conducted at multiple sites or when a method is transferred between laboratories. An integral component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an internal standard (IS).
An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be differentiated by the detector. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for variability during sample processing and analysis.[1][2][3]
Rifampicin, a key antibiotic in the treatment of tuberculosis, is frequently measured in biological matrices to ensure therapeutic efficacy and safety. The use of a deuterated analog of Rifampicin as an internal standard is a common practice to ensure the accuracy and precision of these measurements. This guide focuses on this compound and compares its potential performance against other commonly used internal standards.
Comparison of Internal Standards for Rifampicin Bioanalysis
The choice of an internal standard can significantly impact the performance of a bioanalytical method. While this compound is a viable option, it is important to consider its characteristics in comparison to other alternatives, such as other deuterated analogs (e.g., Rifampicin-d8, Rifampicin-d4) and structural analogs.
| Internal Standard | Type | Key Considerations | Potential Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled (Deuterated) | High degree of deuteration. | Minimal risk of isotopic cross-contribution to the analyte signal. Co-elution with Rifampicin provides excellent correction for matrix effects. | Potential for slight chromatographic shift compared to the unlabeled analyte. Higher cost of synthesis compared to lower deuterated analogs. |
| Rifampicin-d8 | Stable Isotope-Labeled (Deuterated) | Commonly used deuterated analog. | Good co-elution and correction for matrix effects. Generally more readily available than higher deuterated versions.[4] | Potential for minor chromatographic shift. Possibility of isotopic contribution depending on the fragmentation pattern. |
| Rifampicin-d4 | Stable Isotope-Labeled (Deuterated) | Lower degree of deuteration. | Cost-effective deuterated option. Provides better correction than structural analogs.[5] | Higher risk of isotopic overlap with the analyte's mass spectrum. May exhibit a more pronounced chromatographic shift. |
| Phenacetin or other structural analogs | Structural Analog | Structurally similar but not identical to Rifampicin. | Readily available and cost-effective. | Does not co-elute perfectly with Rifampicin. May not adequately compensate for matrix effects and ionization variability, leading to lower accuracy and precision.[6][7] |
Table 1: Comparison of Different Internal Standards for Rifampicin Bioanalysis.
Performance Data from Validated Methods
The following table summarizes typical performance data from validated LC-MS/MS methods for Rifampicin using different types of internal standards. This data is compiled from various studies and serves as a general guide.
| Parameter | Method with Rifampicin-d8 IS[4] | Method with Structural Analog IS (Phenacetin)[6][7] |
| Linearity (r²) | > 0.999 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5.021 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery (%) | Not explicitly stated, but matrix effect evaluated | Analyte: 48.65-55.15%, IS: 60.22% |
Table 2: Summary of Performance Data from Validated Bioanalytical Methods for Rifampicin.
Experimental Protocols
Protocol 1: Bioanalytical Method Validation Using this compound
This protocol outlines the key steps for validating a bioanalytical method for the quantification of Rifampicin in human plasma using this compound as the internal standard, following FDA and EMA guidelines.[8]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Rifampicin and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the Rifampicin stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Rifampicin and this compound.
4. Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences.
-
Linearity: Analyze calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (r²).
-
Accuracy and Precision: Analyze QC samples at LLOQ, low, medium, and high concentrations in six replicates on three different days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of Rifampicin in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Protocol 2: Cross-Validation of Two Bioanalytical Methods
This protocol describes the procedure for performing a cross-validation between two validated bioanalytical methods for Rifampicin, for instance, one using this compound as the IS (Method A) and another using a different IS or a different analytical technique (Method B).
1. Sample Selection:
-
Select a minimum of 30 incurred study samples that span the calibration range of the assay.
-
Prepare QC samples at low, medium, and high concentrations in the appropriate biological matrix.
2. Analysis:
-
Analyze the selected incurred samples and QC samples in a single run using both Method A and Method B.
-
The analysis should be performed by the same analyst on the same day to minimize variability.
3. Data Evaluation:
-
Calculate the concentration of Rifampicin in each sample using both methods.
-
For each sample, calculate the percentage difference between the results obtained from the two methods using the formula: % Difference = ((Result_Method_A - Result_Method_B) / Mean(Result_Method_A, Result_Method_B)) * 100
-
The mean percentage difference should not exceed ±20% for at least 67% of the samples.
Visualizing the Workflow
Caption: Workflow for Bioanalytical Method Validation.
Caption: Logical Flow of a Cross-Validation Study.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method. For the quantification of Rifampicin, a stable isotope-labeled internal standard is the preferred choice to ensure the highest quality data. While Rifampicin-d8 is commonly used and has demonstrated good performance, this compound, with its higher degree of deuteration, offers the potential for even greater accuracy by minimizing any risk of isotopic cross-contribution.
When transferring a Rifampicin bioanalytical method or comparing data from different studies or laboratories, a thorough cross-validation is essential. The provided protocols and workflows offer a framework for conducting these critical validation and cross-validation studies in line with regulatory expectations. Ultimately, the choice of internal standard should be based on a careful evaluation of performance, availability, and cost to best suit the specific requirements of the study.
References
- 1. scispace.com [scispace.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pmda.go.jp [pmda.go.jp]
The Critical Role of Deuterated Internal Standards: A Comparison of Rifampicin Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs is paramount. In the analysis of the front-line tuberculosis antibiotic, rifampicin, the choice of internal standard is a critical factor that directly impacts data reliability. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for rifampicin quantification, highlighting the superior performance achieved with the use of a deuterated internal standard, exemplified by proxies such as rifampicin-d8 and -d3, which are analytically analogous to rifampicin-d11.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. These standards co-elute chromatographically with the analyte of interest and exhibit identical ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide presents supporting experimental data from various studies to illustrate the enhanced accuracy and precision conferred by this approach compared to methods employing other internal standards or no internal standard at all.
Comparative Analysis of Quantitative Performance
The following tables summarize the accuracy and precision data from different LC-MS/MS methods for rifampicin quantification, categorized by the type of internal standard used.
Method 1: Deuterated Internal Standard (Rifampicin-d8)
This method demonstrates high accuracy and precision across a wide range of concentrations. The use of a deuterated internal standard ensures reliable compensation for analytical variability.
| Quality Control (µg/L) | Within-run Accuracy (%) | Between-run Accuracy (%) | Within-run Precision (CV%) | Between-run Precision (CV%) |
| 15 | 105.04 | 100.47 | 1.95 | 6.70 |
| 75 | 99.23 | 97.93 | 1.25 | 3.95 |
| 750 | 87.21 | 88.67 | 0.63 | 7.92 |
| 3000 | 98.43 | 98.09 | 1.27 | 2.35 |
| 10000 | 98.23 | 101.80 | 3.52 | 6.43 |
Data from a study utilizing rifampicin-d8 as an internal standard, demonstrating excellent performance.[1]
Method 2: Deuterated Internal Standard (Rifampicin-d3)
Similar to the rifampicin-d8 method, this approach using rifampicin-d3 showcases the robustness of using a deuterated internal standard, with high levels of accuracy and precision.
| Quality Control Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 83.2 – 115.0 | 87.7 – 111 | 1.0 – 12.5 | 0.85 – 11.6 |
| Low | 86.0 – 114.0 | 87.7 – 111 | 2.0 – 13.9 | 0.85 – 11.6 |
| Medium | 86.0 – 114.0 | 87.7 – 111 | 2.0 – 13.9 | 0.85 – 11.6 |
| High | 86.0 – 114.0 | 87.7 – 111 | 2.0 – 13.9 | 0.85 – 11.6 |
This study with rifampicin-d3 further supports the reliability of deuterated internal standards.[2]
Method 3: Non-Deuterated Internal Standard (Rifapentine)
While still a viable method, the use of a non-deuterated internal standard like rifapentine can introduce more variability, as its physicochemical properties are not identical to rifampicin.
| Quality Control (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ, LQC, MQC, HQC | <7 | <8 |
This method using rifapentine shows acceptable precision, though typically not as high as with a deuterated standard.[3]
Method 4: Non-Deuterated Internal Standard (Phenacetin)
The use of an internal standard that is structurally dissimilar to the analyte, such as phenacetin, can lead to less effective compensation for matrix effects and other sources of error.
| Quality Control Level | Inter-day Accuracy | Intra-day Accuracy |
| High, Middle, Low | <15% | <15% |
The accuracy data for this method using phenacetin is presented as a percentage deviation, which is within the acceptable range but may not be as tight as methods using deuterated standards.[4][5]
Experimental Protocols
Method 1: Rifampicin Quantification with Rifampicin-d8
-
Sample Preparation: Plasma samples containing rifampicin and the internal standard, rifampicin-d8, were cleaned up using a Captiva ND Lipids filtration plate.[1][6]
-
Chromatography: Separation was achieved on a Kinetex C18 column (50 × 2.1 mm, 2.6 μm) with a gradient elution using 0.1% formic acid in water and acetonitrile as the mobile phase. The total run time was 2.4 minutes.[1][6]
-
Mass Spectrometry: A 6460 Triple Quadrupole mass spectrometer was operated in positive ionization mode. The m/z transitions were 823.4 → 163.1 for rifampicin and the corresponding transition for rifampicin-d8.[1]
Method 2: Rifampicin Quantification with Rifampicin-d3
-
Sample Preparation: Protein precipitation with methanol was used to extract rifampicin and the internal standard, rifampicin-d3, from a small volume (20 µL) of plasma.[2]
-
Chromatography: UPLC-MS/MS was used for analysis.[2]
-
Mass Spectrometry: The specific parameters for the mass spectrometer were not detailed in the provided abstract but would involve monitoring specific transitions for rifampicin and rifampicin-d3.[2]
Method 3: Rifampicin Quantification with Rifapentine
-
Sample Preparation: Proteins were precipitated from plasma and cerebrospinal fluid (CSF) using an organic solvent.[3]
-
Chromatography: A rapid step-wise mobile phase gradient was used with a total run time of 6 minutes. The mobile phase consisted of acetonitrile with 0.05% formic acid and 15 mM ammonium formate buffer (pH 5).[3]
-
Mass Spectrometry: Detection was performed using positive ionization MS-MS in multiple-reaction monitoring (MRM) mode. The transitions were m/z 823.4 → 791.4 for rifampicin and m/z 877.4 → 150.8 for rifapentine (IS).[3]
Method 4: Rifampicin Quantification with Phenacetin
-
Sample Preparation: A one-step liquid-liquid extraction with ethyl acetate was used to isolate rifampicin and the internal standard, phenacetin, from plasma.[4][5]
-
Chromatography: A BDS Hypersil Gold C18 column was used with a mobile phase of methanol and 2mM ammonium acetate (80:20 v/v).[4][5]
-
Mass Spectrometry: Detection was carried out by mass spectrometry, with specific transitions monitored for rifampicin and phenacetin.[4][5]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of rifampicin using an internal standard method with LC-MS/MS.
Caption: Workflow for Rifampicin Quantification using LC-MS/MS.
Conclusion
The presented data clearly indicates that the use of a deuterated internal standard, such as this compound or its close analogs rifampicin-d8 and -d3, provides superior accuracy and precision in the quantification of rifampicin compared to methods employing non-deuterated internal standards. For researchers and professionals in drug development, the adoption of such methods is crucial for generating reliable and reproducible data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the overall quality of clinical research.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Rifampicin Assays Utilizing a Deuterated Internal Standard: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Rifampicin in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays that employ a deuterated internal standard (IS). While a direct inter-laboratory study using Rifampicin-d11 was not identified in the public literature, this document synthesizes data from multiple independent laboratory validations to offer a comparative perspective on assay performance. The use of a stable isotope-labeled internal standard, such as this compound or other deuterated variants like Rifampicin-d8 and -d4, is a critical component of robust bioanalytical methods, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby ensuring high accuracy and precision.[1][2][3][4]
Comparative Performance of Rifampicin LC-MS/MS Assays
The following table summarizes the key performance characteristics of various LC-MS/MS methods developed for the quantification of Rifampicin in human plasma. These assays utilize a deuterated internal standard, ensuring reliable quantification for applications such as therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][3][4][5][6]
| Parameter | Method A | Method B | Method C | Method D | Method E |
| Internal Standard | Rifampicin-d8[1][2][3] | Rifampicin-IS[5] | Rifapentine[6] | Rifampicin-d4[4] | Isoniazid[7] |
| Linearity Range (ng/mL) | 5 - 40,000[1][2][3] | 100 - 30,000[5] | 25 - 6,400[6] | 100 - 10,000[4] | 823 → 791.3 (m/z)[7] |
| LLOQ (ng/mL) | 5[1][2][3] | 100[5] | 25[6] | 100[4] | Not Specified |
| Intra-day Precision (%CV) | <5%[1][2][3] | Not Specified | <7%[6] | <15%[4] | Within acceptable range[7] |
| Inter-day Precision (%CV) | <5%[1][2][3] | Not Specified | <8%[6] | <15%[4] | Within acceptable range[7] |
| Accuracy (%) | Within ±15%[1][2][3] | Not Specified | <10% deviation[6] | 85-115% of nominal[4] | Within acceptable range[7] |
| Recovery (%) | ~92%[1][2][3] | Not Specified | Not Specified | Not Specified | Not Specified |
| Matrix Effect | Insignificant[1][2][3] | Not Specified | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of Rifampicin in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a synthesis of methodologies reported in the cited literature.[1][3][5][6][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Gradient Elution: A suitable gradient to separate Rifampicin from endogenous plasma components. For example, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
MS System: Agilent 6460 Triple Quadrupole or equivalent.[1][3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifampicin: m/z 823.4 → 791.4[6]
-
This compound (or other deuterated IS): A specific transition for the deuterated standard would be monitored (e.g., for Rifampicin-d8, the transition would be different from the parent drug).
-
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 400°C.
-
Sheath Gas Flow: 12 L/min.
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Rifampicin into blank human plasma.
-
A typical calibration curve might range from 5 ng/mL to 40,000 ng/mL.[1][3]
-
QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical bioanalytical assay for Rifampicin quantification.
Caption: Bioanalytical workflow for Rifampicin quantification.
This guide is intended to provide a comparative framework for researchers and scientists engaged in the analysis of Rifampicin. The data presented, derived from peer-reviewed publications, demonstrates that LC-MS/MS methods incorporating a deuterated internal standard are robust, sensitive, and suitable for a range of research and clinical applications. For the development and validation of new assays, it is recommended to follow established regulatory guidelines.[9][10]
References
- 1. [PDF] Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijper.org [ijper.org]
- 9. benthamscience.com [benthamscience.com]
- 10. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Validation of a UPLC-MS/MS Method for Rifampicin Quantification Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Rifampicin in human plasma, utilizing a deuterated internal standard, against alternative analytical techniques. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to assist researchers in selecting and implementing the most suitable method for their specific needs.
Method Performance Comparison
The UPLC-MS/MS method demonstrates superior sensitivity and a wider analytical range compared to other common analytical techniques for Rifampicin quantification.[1] The use of a deuterated internal standard (Rifampicin-d8) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]
Table 1: Comparison of Analytical Methods for Rifampicin Quantification
| Parameter | UPLC-MS/MS with Deuterated IS | High-Performance Liquid Chromatography (HPLC-UV) | Spectroscopy |
| Linearity Range | 5 - 40,000 µg/L[1] | 2.5 - 35.0 µg/mL[2] | Varies, often narrower range |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] | 2.52 µg/mL[2] | Higher than chromatographic methods |
| Precision (%RSD) | <15%[3] | 1.09 - 2.99%[2] | Method dependent |
| Accuracy (%RE) | Within ±15%[3] | 96.7 ± 0.9 to 101.1 ± 0.4%[2] | Method dependent |
| Sample Volume | 20 - 100 µL[3][4] | ≥200 µL[1] | Varies |
| Specificity/Selectivity | High (due to MS/MS detection) | Moderate (potential for interference) | Low (prone to interference) |
| Internal Standard | Isotopically labeled (Rifampicin-d8)[1] | Structural analogs (e.g., Rifampicin SV) or no IS | Typically no IS |
UPLC-MS/MS Method Validation Parameters
The presented UPLC-MS/MS method was validated according to the guidelines of the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8][9]
Table 2: Summary of UPLC-MS/MS Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | >0.99[3] | 0.9993[1] |
| Intra-day Precision (%RSD) | ≤15% | 1.0 – 12.5%[10] |
| Inter-day Precision (%RSD) | ≤15% | 0.85 – 11.6%[10] |
| Intra-day Accuracy (%RE) | Within ±15% of nominal value | 83.2 – 115.0%[10] |
| Inter-day Accuracy (%RE) | Within ±15% of nominal value | 87.7 – 111%[10] |
| Recovery | Consistent and reproducible | ~86-88%[3] |
| Matrix Effect | RSD <15% | Uniform responses from 6 volunteers (RSD <5%)[1] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5, Precision ≤20%, Accuracy ±20% | 5 µg/L[1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method utilizes a simple and rapid protein precipitation technique for the extraction of Rifampicin from human plasma.[3][4]
-
Materials:
-
Human plasma samples (with K2EDTA as anticoagulant)[3]
-
Rifampicin and Rifampicin-d8 reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (Rifampicin-d8) at a concentration of 2.5 mg/L.[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 16,200 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
-
Sample preparation workflow diagram.
UPLC-MS/MS Analysis
The chromatographic separation is achieved using a UPLC system coupled with a tandem mass spectrometer for detection.
-
Instrumentation:
-
UPLC System (e.g., Waters Acquity)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad)
-
UPLC Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
UPLC-MS/MS analysis workflow diagram.
Conclusion
The validated UPLC-MS/MS method employing a deuterated internal standard offers a highly sensitive, specific, and robust platform for the quantification of Rifampicin in biological matrices. Its superior performance characteristics, particularly its low LLOQ and wide linear range, make it exceptionally well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications where accurate and reliable data are paramount. While other methods like HPLC-UV exist, the UPLC-MS/MS approach provides a level of confidence and analytical depth that is often required to meet stringent regulatory standards.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 10. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Rifampicin-d11 versus C13-Labeled Rifampicin in Bioanalysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction, matrix effects, and instrument response. For the antitubercular drug Rifampicin, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an in-depth comparison of two commonly employed SILs: the deuterated Rifampicin-d11 and the heavier isotope-labeled C13-Rifampicin.
The Theoretical Underpinnings: Deuteration vs. C13-Labeling
The fundamental difference between deuterated and C13-labeled internal standards lies in the isotopes used and their impact on the physicochemical properties of the molecule.
-
Deuterated Internal Standards (e.g., this compound): In these standards, one or more hydrogen atoms are replaced by deuterium (²H). While this increases the mass of the molecule, allowing for its differentiation from the analyte by the mass spectrometer, the difference in mass between hydrogen and deuterium can sometimes lead to a phenomenon known as the "isotope effect." This can manifest as a slight difference in chromatographic retention time between the analyte and the internal standard.[1] If this chromatographic separation occurs in a region of variable matrix effects, the analyte and the internal standard may experience different degrees of ion suppression or enhancement, potentially compromising the accuracy of the quantification.[2]
-
C13-Labeled Internal Standards: These standards incorporate one or more Carbon-13 (¹³C) atoms in place of Carbon-12 (¹²C). The relative mass difference between ¹²C and ¹³C is much smaller than that between ¹H and ²H.[3] Consequently, C13-labeled internal standards are chemically and chromatographically almost identical to the unlabeled analyte, leading to near-perfect co-elution.[4][5] This co-elution is highly desirable as it ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more robust and accurate quantification.[6] Furthermore, C13-labels are generally more stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels in certain solvents or under specific pH conditions.[1][7]
Experimental Design: A Case Study with Deuterated Rifampicin
The following experimental protocol is summarized from a validated LC-MS/MS method for the quantification of Rifampicin in human plasma using a deuterated internal standard (Rifampicin-d8). This protocol serves as a practical example for the application of a deuterated internal standard in a bioanalytical workflow.
Sample Preparation
A protein precipitation method was employed for the extraction of Rifampicin and the internal standard from human plasma.
-
To 100 µL of plasma sample, add the deuterated Rifampicin internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
The following diagram illustrates the typical experimental workflow for the bioanalysis of Rifampicin using a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ukisotope.com [ukisotope.com]
Assessing the Impact of Rifampicin-d11 on Assay Robustness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical determinant of assay robustness, directly impacting the accuracy and reproducibility of results. This guide provides a comprehensive comparison of Rifampicin-d11 as an internal standard against its unlabeled counterpart and other deuterated analogs, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Bioanalytical Assays
Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with it chromatographically and experiencing similar ionization effects in the mass spectrometer.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. The incorporation of heavy isotopes like deuterium (²H or D) results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer. This near-identical behavior helps to compensate for matrix effects, where components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Performance Comparison: this compound vs. Alternatives
While specific quantitative data for this compound is not extensively published in comparative studies, its performance can be inferred from the well-documented advantages of highly deuterated standards and data from assays using other deuterated Rifampicin analogs (e.g., Rifampicin-d8 and -d3).
Key Performance Parameters:
-
Accuracy and Precision: The use of a SIL internal standard like this compound is expected to significantly improve the accuracy and precision of the assay compared to using an unlabeled compound (Rifampicin) or a structurally analogous internal standard. This is because it co-elutes with the analyte and experiences nearly identical matrix effects.
-
Matrix Effect: Biological matrices such as plasma, urine, and tissue homogenates are complex and can significantly impact the ionization of an analyte. A well-chosen SIL internal standard will experience the same degree of ion suppression or enhancement as the analyte, leading to a consistent analyte/internal standard peak area ratio and mitigating the matrix effect.
-
Recovery: Losses during sample extraction and processing are a common source of variability. A SIL internal standard, being chemically identical to the analyte, will have a very similar extraction recovery, thus effectively normalizing for any losses.
The following table summarizes typical validation data for an LC-MS/MS method for Rifampicin using a deuterated internal standard (Rifampicin-d8), which provides a benchmark for the expected performance of this compound.
Table 1: Bioanalytical Method Validation Data for Rifampicin using a Deuterated Internal Standard (Rifampicin-d8) in Human Plasma [1][2]
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 5 - 40,000 µg/L | r² > 0.99 |
| Accuracy & Precision (Intra-day) | ||
| LLOQ (5 µg/L) | CV ≤ 20%, Accuracy 80-120% | CV < 15%, Accuracy within ±15% |
| QC Low (15 µg/L) | CV ≤ 15%, Accuracy 85-115% | CV < 10%, Accuracy within ±10% |
| QC Mid (750 µg/L) | CV ≤ 15%, Accuracy 85-115% | CV < 10%, Accuracy within ±10% |
| QC High (30,000 µg/L) | CV ≤ 15%, Accuracy 85-115% | CV < 10%, Accuracy within ±10% |
| Accuracy & Precision (Inter-day) | ||
| LLOQ (5 µg/L) | CV ≤ 20%, Accuracy 80-120% | CV < 15%, Accuracy within ±15% |
| QC Low (15 µg/L) | CV ≤ 15%, Accuracy 85-115% | CV < 10%, Accuracy within ±10% |
| QC Mid (750 µg/L) | CV ≤ 15%, Accuracy 85-115% | CV < 10%, Accuracy within ±10% |
| QC High (30,000 µg/L) | CV ≤ 15%, Accuracy 85-115% | CV < 10%, Accuracy within ±10% |
| Recovery | Consistent and reproducible | ~92% |
| Matrix Effect | RSD of responses < 15% | No significant matrix effect observed |
Data is representative of a validated LC-MS/MS method and may vary between laboratories and specific assay conditions.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a detailed protocol for the determination of Rifampicin in human plasma using a deuterated internal standard, which can be adapted for this compound.
1. Sample Preparation (Protein Precipitation) [2]
-
Thaw plasma samples and quality controls (QCs) at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound at a concentration of 2.5 mg/L).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Rifampicin from endogenous plasma components. For example, start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifampicin: m/z 823.4 → 791.4
-
This compound: The precursor and product ions would be shifted by +11 Da. The exact transition should be optimized.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to achieve the best signal for both the analyte and the internal standard.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of Rifampicin analysis, the following diagrams illustrate its mechanism of action, metabolic pathway, and a typical experimental workflow.
Caption: Mechanism of Rifampicin's antibacterial action.
Caption: Primary metabolic pathway of Rifampicin.
Caption: A typical bioanalytical workflow.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for developing robust and reliable bioanalytical assays. This compound, by virtue of its high degree of deuteration, is an excellent choice for the accurate quantification of Rifampicin in complex biological matrices. It effectively compensates for variations in sample processing and mitigates matrix effects, leading to improved assay performance. The data presented for other deuterated analogs of Rifampicin underscores the significant advantages of this approach. By following a well-validated experimental protocol, researchers can confidently and accurately determine Rifampicin concentrations, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
References
A Comparative Guide to Rifampicin Assay Methodologies Validated Under FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Rifampicin: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assay. The performance of each method is evaluated against the validation parameters stipulated by the U.S. Food and Drug Administration (FDA) for bioanalytical methods. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate assay for their specific needs.
Introduction to FDA Bioanalytical Method Validation
The FDA, through its adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, mandates a rigorous set of criteria to ensure that analytical methods are accurate, reliable, and reproducible for their intended use.[1][2][3] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4][5]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample.[4]
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[4][5]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
This guide will compare HPLC, UV-Vis Spectrophotometry, and Microbiological Assays for Rifampicin based on these fundamental validation parameters.
Comparison of Rifampicin Assay Methods
The selection of an appropriate assay for Rifampicin depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of each method based on published validation data.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Microbiological Assay |
| Linearity Range | 0.3 - 100 µg/mL | 2.5 - 40 µg/mL | 0.1 - 10 µg/mL (typical) |
| Accuracy (% Recovery) | 95.50% - 101.1%[6] | 96.7% - 101.1%[7] | Reported as high |
| Precision (%RSD/CV) | Intra-day: < 7.40% Inter-day: < 5.56%[6] | Intra-day: 1.09% - 1.70% Inter-day: 1.63% - 2.99%[7] | Generally higher variability than chemical assays |
| Limit of Detection (LOD) | 0.06 µg/mL[6] | 0.83 µg/mL[7] | 0.1 µg/mL[6][8] |
| Limit of Quantification (LOQ) | 0.18 - 0.31 µg/mL | 2.52 µg/mL[7] | 0.64 µg/mL[6][8] |
| Selectivity | High | Moderate (potential for interference) | High (specific for antimicrobial activity) |
| Throughput | Moderate | High | Low |
| Cost | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Assay
This method offers high selectivity and sensitivity for the quantification of Rifampicin in various biological matrices.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (KH2PO4) (40:60, v/v)
-
Rifampicin reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 10 mM KH2PO4 solution and adjust the pH to 4.5 with phosphoric acid. Filter and degas the mobile phase.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Rifampicin reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5 - 50 µg/mL).
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
UV detection wavelength: 333 nm[6]
4. Sample Preparation (for plasma samples):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Rifampicin standards against their known concentrations.
-
Determine the concentration of Rifampicin in the samples by interpolating their peak areas from the calibration curve.
UV-Visible Spectrophotometry Assay
This method is simpler and more rapid than HPLC but may be less selective.
1. Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol (analytical grade)
-
Rifampicin reference standard
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Rifampicin reference standard in 100 mL of methanol.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 5 - 25 µg/mL).[9]
3. Spectrophotometric Analysis:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for Rifampicin in methanol, which is approximately 337 nm.[9]
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solutions.
4. Sample Preparation (for capsule formulation):
-
Accurately weigh the contents of 20 capsules and calculate the average weight.
-
Take a quantity of powder equivalent to 10 mg of Rifampicin and dissolve it in 100 mL of methanol.
-
Filter the solution and dilute it further with methanol to a concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Rifampicin in the samples by interpolating their absorbance values from the calibration curve.
Microbiological Assay
This assay measures the biological activity of Rifampicin and is inherently selective for antimicrobially active substances.
1. Materials and Reagents:
-
Autoclave and incubator
-
Petri dishes
-
Cylinders (for cylinder-plate method)
-
Test organism: Micrococcus luteus (ATCC 9341) or other susceptible organism
-
Culture medium (e.g., Nutrient Agar)
-
Phosphate buffer (pH 6.0)
-
Rifampicin reference standard
2. Preparation of Inoculum:
-
Prepare a fresh culture of the test organism on nutrient agar.
-
Harvest the microorganisms and suspend them in sterile saline to a desired turbidity.
3. Cylinder-Plate Method Protocol:
-
Prepare the assay plates by pouring a base layer of uninoculated agar and a seed layer of agar inoculated with the test organism.
-
Place sterile cylinders onto the surface of the seeded agar.
-
Standard Solutions: Prepare a series of Rifampicin standard solutions in phosphate buffer at known concentrations.
-
Sample Solutions: Prepare the sample solutions in phosphate buffer to an expected Rifampicin concentration within the standard curve range.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Construct a calibration curve by plotting the logarithm of the Rifampicin concentration against the diameter of the zone of inhibition.
-
Determine the concentration of Rifampicin in the samples by interpolating their zone diameters from the calibration curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the FDA's bioanalytical method validation workflow and the mechanism of action of Rifampicin.
Caption: FDA Bioanalytical Method Validation Workflow.
Caption: Mechanism of Action of Rifampicin.
Conclusion
The choice of an analytical method for Rifampicin quantification should be guided by the specific requirements of the study.
-
HPLC is the method of choice for applications requiring high sensitivity and selectivity, particularly in complex biological matrices.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for simpler sample matrices, such as in pharmaceutical formulations.
-
Microbiological assays , while having lower throughput and potentially higher variability, provide a direct measure of the biological activity of Rifampicin and are inherently selective for the active form of the drug.
Regardless of the method chosen, adherence to FDA guidelines for bioanalytical method validation is crucial to ensure the generation of reliable and reproducible data for regulatory submissions and scientific publications.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. moh.gov.bw [moh.gov.bw]
- 6. ijpbs.net [ijpbs.net]
- 7. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
- 8. Assay Of Rifampicin In Pharmaceutical Formulation: Comparison Of Spectrophotometric And Microbiological Methods | Semantic Scholar [semanticscholar.org]
- 9. ajpamc.com [ajpamc.com]
Navigating the Matrix: A Comparative Study of Internal Standards for Robust Quantitative Analysis
For researchers, scientists, and drug development professionals striving for accurate and reliable quantification of analytes in complex biological matrices, the "matrix effect" presents a persistent challenge. This guide provides a comprehensive comparison of different internal standards used to mitigate these effects, supported by experimental data and detailed protocols.
The phenomenon of matrix effect, the alteration of ionization efficiency by co-eluting matrix components, can significantly impact the accuracy, precision, and sensitivity of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The appropriate choice and application of an internal standard (IS) are paramount to compensate for these variations. This guide delves into a comparative analysis of commonly employed internal standards, offering insights into their performance and guiding the selection process for your specific analytical needs.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes having similar extraction recovery, chromatographic retention, and ionization response. The following table summarizes the performance of different types of internal standards in compensating for matrix effects.
| Internal Standard Type | Principle of Compensation | Advantages | Disadvantages | Typical Application |
| Stable Isotope-Labeled (SIL) IS | Co-elutes with the analyte and experiences identical ionization suppression or enhancement. | Considered the "gold standard" for its high accuracy and precision in correcting for matrix effects[1][2]. Chemically and physically almost identical to the analyte. | Can be expensive and not always commercially available[3][4]. Potential for isotopic effects (e.g., deuterium) causing slight retention time shifts, which can lead to differential matrix effects[2][5]. Purity is critical to avoid interference. | Bioanalytical studies, clinical and forensic toxicology, environmental analysis where high accuracy is required. |
| Analogue IS | Structurally similar to the analyte, exhibiting comparable (but not identical) chromatographic and ionization behavior. | More readily available and less expensive than SIL-IS. Can provide adequate compensation in many cases. | May not perfectly co-elute with the analyte, leading to incomplete correction of matrix effects[6]. Differences in structure can result in different ionization efficiencies and susceptibilities to matrix effects. | Routine analysis, high-throughput screening, situations where a SIL-IS is not available. |
| Unrelated Compound IS | A compound with different chemical and physical properties from the analyte. | Inexpensive and widely available. | Does not effectively compensate for matrix-induced ionization changes as it is unlikely to experience the same effects as the analyte. Primarily used to correct for injection volume variability. | Not recommended for correcting matrix effects in LC-MS/MS analysis. |
Experimental Protocols for Evaluating Matrix Effect
A systematic evaluation of matrix effects is a critical component of method development and validation. The following protocol outlines the key experiments to assess and compare the effectiveness of different internal standards.
Matrix Factor (MF) Calculation
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in a neat solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): A blank matrix sample is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1.0 indicates effective compensation by the internal standard[7].
-
Recovery Assessment
This experiment determines the efficiency of the extraction process.
Methodology:
-
Use the data from Set B and Set C from the Matrix Factor experiment.
-
Calculate the Recovery (RE) using the following formula:
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Process Efficiency Evaluation
This provides an overall assessment of the analytical method's performance.
Methodology:
-
Use the data from Set A and Set C from the Matrix Factor experiment.
-
Calculate the Process Efficiency (PE) using the following formula:
-
PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100
-
Visualizing the Workflow and Logic
To better understand the experimental design and the underlying principles of internal standard compensation, the following diagrams are provided.
Caption: Workflow for assessing matrix effects using different sample sets.
Caption: How different internal standards compensate for matrix effects.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative LC-MS/MS analysis that directly impacts data quality. While stable isotope-labeled internal standards are generally the preferred choice for their ability to closely mimic the analyte and provide the most effective compensation for matrix effects, their availability and cost can be limiting factors.[1][3] Analogue internal standards offer a viable alternative, though their performance must be carefully evaluated.
Ultimately, a thorough understanding of the principles of matrix effects and a systematic experimental evaluation are essential for selecting the most suitable internal standard and developing robust and reliable analytical methods. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions and ensure the integrity of their quantitative results.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Establishing the stability of Rifampicin with Rifampicin-d11 in various conditions
For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the stability of the key antibiotic Rifampicin and its deuterated analog, Rifampicin-d11, under various stress conditions. While direct comparative stability studies are not extensively published, this guide synthesizes available data on Rifampicin and discusses the inferred stability of this compound, which is commonly used as an internal standard in analytical testing.
Rifampicin, a cornerstone in the treatment of tuberculosis, is known to be susceptible to degradation under certain environmental conditions. Its stability is a critical factor influencing its efficacy and safety. Factors such as pH, temperature, and light can significantly impact the integrity of the molecule, leading to the formation of various degradation products.
Understanding Rifampicin Degradation
Rifampicin's complex structure lends itself to several degradation pathways. The stability of the drug is highly pH-dependent.[1] In acidic environments, particularly in the presence of isoniazid, another first-line anti-tuberculosis drug, Rifampicin's degradation is accelerated.[2][3][4] At a pH of 2, which can be representative of fasting stomach conditions, Rifampicin can decompose by approximately 34% in 50 minutes when isoniazid is present.[2]
Key degradation products of Rifampicin include:
-
3-Formyl-rifampicin (3-F-RIF): A major degradation product formed at low pH.[5]
-
Rifampicin Quinone (RIF-Q): A product of non-enzymatic autooxidation.[5]
-
25-Desacetylrifampicin (25-D-RIF): Formed under alkaline conditions.[5]
Interestingly, Rifampicin Quinone has been observed to undergo a temperature-dependent chemical conversion back to Rifampicin in solution at physiologically relevant temperatures (30-50°C).[6][7]
The Role and Implied Stability of this compound
Deuterated compounds, such as this compound, are frequently synthesized for use as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The substitution of hydrogen atoms with deuterium, a heavier isotope, results in a molecule with a greater mass, allowing it to be distinguished from the non-deuterated parent drug by the mass spectrometer.
Comparative Stability Data of Rifampicin
The following tables summarize the stability of Rifampicin under different conditions based on available literature. The stability of this compound is inferred to be similar.
Table 1: pH-Dependent Stability of Rifampicin
| pH Condition | Observations | Key Degradation Products |
| Acidic (pH 1-3) | Significant degradation, accelerated in the presence of isoniazid.[1][2][3] At pH 2 with isoniazid, ~34% degradation in 50 minutes.[2] | 3-Formyl-rifampicin[5] |
| Neutral (pH ~7) | Generally more stable compared to acidic or basic conditions.[1] | |
| Alkaline | Decomposition observed. | 25-Desacetylrifampicin, Rifampicin Quinone[5] |
Table 2: Temperature and Light Effects on Rifampicin Stability
| Condition | Observations |
| Temperature | The degradation product Rifampicin Quinone can convert back to Rifampicin at 30-50°C.[6][7] |
| Photodegradation | Rifampicin is known to be sensitive to light, necessitating protection from light during storage and analysis. |
Experimental Protocols
The stability of Rifampicin is typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method. A typical protocol involves subjecting a solution of Rifampicin to various stress conditions:
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated.
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The drug solution is heated at a high temperature (e.g., 60-80°C).
-
Photodegradation: The drug solution is exposed to UV light.
Samples are collected at various time points and analyzed by a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent drug and detect any degradation products.
Representative HPLC Method for Rifampicin Stability Testing
A common approach involves a reverse-phase HPLC method with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where Rifampicin and its degradation products have significant absorbance (e.g., 254 nm or 337 nm).
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the stability of Rifampicin.
Caption: Forced Degradation Experimental Workflow.
Caption: Major Degradation Pathways of Rifampicin.
References
- 1. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of temperature on the stability and antimicrobial activity of rifampicin quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Rifampicin-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Rifampicin-d11, a deuterium-labeled version of the potent antibiotic Rifampicin. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that is harmful if swallowed and can cause skin and eye irritation.[1][2] It is essential to use appropriate personal protective equipment to prevent exposure through inhalation, ingestion, or direct contact.[1][3]
Recommended Personal Protective Equipment (PPE)
A summary of the recommended PPE for handling this compound is provided in the table below.
| Task | Gloves | Eye Protection | Lab Coat/Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (powder) | Nitrile gloves | Safety glasses with side-shields or goggles[1][4] | Lab coat | Recommended to be performed in a fume hood or ventilated enclosure. If not feasible, an N95 or higher-rated respirator should be used.[1] |
| Solution Preparation | Nitrile gloves | Safety glasses with side-shields or goggles[1][4] | Lab coat | Work in a well-ventilated area or fume hood.[1][5] |
| Handling of Solutions | Nitrile gloves | Safety glasses with side-shields | Lab coat | Standard laboratory ventilation is typically sufficient. |
| Spill Cleanup (solid) | Nitrile gloves | Safety glasses with side-shields or goggles | Lab coat | N95 or higher-rated respirator |
| Waste Disposal | Nitrile gloves | Safety glasses with side-shields | Lab coat | Not generally required if waste is properly contained. |
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[4] Assemble all necessary equipment, including microbalances, spatulas, and containers.
-
Donning PPE: Put on a lab coat, followed by safety glasses with side-shields or goggles, and finally, nitrile gloves. Ensure gloves are inspected for any tears or holes before use.[5]
-
Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood to minimize the risk of inhalation.[1] Avoid generating dust.[1][5] Use a spatula for transfers and close the container immediately after use.
-
Dissolving: To prepare a solution, add the solvent to the weighed powder in a closed container within the fume hood. Swirl gently or use a vortex mixer to dissolve.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][5]
Spill Management:
-
Minor Spills (Solid): In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][5] The area should then be decontaminated with a suitable laboratory cleaner.
-
Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Major Spills: In the case of a large spill, evacuate the area and follow your institution's emergency procedures.
Waste Disposal:
Dispose of all waste materials, including empty containers, contaminated gloves, and other disposable items, in accordance with local, state, and federal regulations for chemical waste.[6] Do not dispose of this compound down the drain.[1][5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
